PROTAC SOS1 degrader-5
Description
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Structure
2D Structure
Properties
Molecular Formula |
C45H51F3N8O7 |
|---|---|
Molecular Weight |
872.9 g/mol |
IUPAC Name |
N-[[1-[[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]oxymethyl]cyclopropyl]methyl]-7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-methylheptanamide |
InChI |
InChI=1S/C45H51F3N8O7/c1-25(27-18-28(45(46,47)48)20-29(49)19-27)51-40-31-21-36(35(62-4)22-33(31)52-26(2)53-40)63-24-44(15-16-44)23-55(3)38(58)12-7-5-6-8-17-50-32-11-9-10-30-39(32)43(61)56(42(30)60)34-13-14-37(57)54-41(34)59/h9-11,18-22,25,34,50H,5-8,12-17,23-24,49H2,1-4H3,(H,51,52,53)(H,54,57,59)/t25-,34?/m1/s1 |
InChI Key |
WLWKNXUSLSOAGM-HSGLFRJESA-N |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
PROTAC SOS1 Degrader-5: A Technical Guide to Targeting the KRAS Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS oncogene, a central node in cellular signaling, has long been considered an intractable target in cancer therapy. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to overcome this challenge by inducing the degradation of key pathway components. This technical guide focuses on PROTAC SOS1 degrader-5 and related molecules, which are designed to eliminate Son of Sevenless homolog 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for KRAS. By hijacking the ubiquitin-proteasome system, these degraders effectively reduce SOS1 protein levels, thereby inhibiting KRAS activation and downstream signaling. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental methodologies associated with PROTAC-mediated degradation of SOS1, offering a valuable resource for researchers and drug developers in the field of oncology.
Introduction: The KRAS-SOS1 Axis in Cancer
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas.[1] KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] The activation of KRAS is facilitated by GEFs, with SOS1 being a key player in this process.[3] SOS1 promotes the exchange of GDP for GTP, leading to the activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT signaling cascades, which drive tumor cell proliferation, survival, and differentiation.[2][4]
Given the difficulty in directly targeting the mutated KRAS protein, strategies aimed at inhibiting its activation have emerged as a promising alternative.[5][6] Small molecule inhibitors have been developed to block the interaction between SOS1 and KRAS.[4][7] However, PROTAC-mediated degradation of SOS1 offers several potential advantages over traditional inhibition, including the potential for improved potency, a more sustained duration of action, and the ability to eliminate both the enzymatic and scaffolding functions of the target protein.[5][8]
Mechanism of Action: PROTAC-Mediated Degradation of SOS1
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands.[9][10][11]
The mechanism of action of a PROTAC SOS1 degrader can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to SOS1 and an E3 ligase, bringing them into close proximity to form a ternary complex (SOS1:PROTAC:E3 ligase).[10][12]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the SOS1 protein.[11][12]
-
Proteasomal Degradation: The poly-ubiquitinated SOS1 is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[10]
-
Recycling: After the degradation of SOS1, the PROTAC molecule is released and can engage in another cycle of binding and degradation, allowing it to act catalytically.[8][12]
This process leads to a significant and sustained reduction in the cellular levels of SOS1, thereby disrupting the KRAS activation cycle and inhibiting downstream signaling.
Figure 1: Mechanism of PROTAC-mediated SOS1 degradation.
Impact on KRAS Signaling Pathways
The degradation of SOS1 by PROTACs has a direct impact on the KRAS signaling cascade. By removing the GEF responsible for KRAS activation, the equilibrium shifts towards the inactive, GDP-bound form of KRAS. This leads to a reduction in the levels of active, GTP-bound KRAS (RAS-GTP).[13]
The consequences of reduced RAS-GTP levels are the suppression of downstream effector pathways, including:
-
MAPK/ERK Pathway: Reduced RAS-GTP leads to decreased activation of RAF, MEK, and ultimately ERK. This is critical as the MAPK/ERK pathway is a primary driver of cell proliferation.[4]
-
PI3K/AKT Pathway: This pathway, which is crucial for cell survival and growth, is also regulated by RAS and is consequently inhibited upon SOS1 degradation.
The net effect of SOS1 degradation is the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.[7][14]
Figure 2: Impact of this compound on the KRAS signaling pathway.
Quantitative Data and Efficacy
While specific data for "this compound" is limited in the public domain, studies on other potent SOS1 degraders provide valuable insights into their efficacy.
| Degrader Name | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | E3 Ligase | Reference |
| This compound | NCI-H358 | 13 | Not Reported | 5 | Not Reported | [15][16] |
| P7 | SW620 | Not Reported | ~92 | Not Reported | Cereblon | [5][6][17][18] |
| SIAIS562055 | K562, MIA PaCa-2, HPAF-II | Not Reported | Not Reported | Not Reported | Cereblon | [7][19] |
| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 | 92.5 (at 1 µM) | 525 | VHL | [1][14] |
-
DC₅₀ (Degradation Concentration 50): The concentration of the degrader required to achieve 50% of the maximal protein degradation.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.
-
IC₅₀ (Inhibitory Concentration 50): The concentration of the degrader that inhibits a biological process (e.g., cell proliferation) by 50%.
These data demonstrate that PROTAC SOS1 degraders can potently and efficiently reduce SOS1 protein levels, leading to significant anti-proliferative effects in cancer cell lines with various KRAS mutations. For instance, this compound shows a potent IC₅₀ of 5 nM in NCI-H358 cells.[15][16] Another example, P7, achieved up to 92% SOS1 degradation in colorectal cancer cell lines and patient-derived organoids.[5][6][17][18]
Experimental Protocols
The characterization of PROTAC SOS1 degraders involves a series of in vitro and in vivo experiments to assess their efficacy, selectivity, and mechanism of action.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H358, SW620) and treat with varying concentrations of the PROTAC SOS1 degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against SOS1, p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability and Proliferation Assays
These assays measure the cytotoxic and anti-proliferative effects of the PROTAC degrader.
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC SOS1 degrader and incubate for a specified period (e.g., 72 hours).
-
Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Ternary Complex Formation Assays
These assays confirm the PROTAC's ability to bring the target protein and the E3 ligase together.
Protocol (Co-Immunoprecipitation):
-
Cell Treatment and Lysis: Treat cells with the PROTAC degrader for a short duration (e.g., 1-2 hours) and lyse the cells under non-denaturing conditions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either SOS1 or the E3 ligase (e.g., anti-VHL or anti-CRBN) conjugated to magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SOS1 and the E3 ligase to detect the presence of the ternary complex.
Figure 3: General experimental workflow for characterizing a PROTAC SOS1 degrader.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the PROTAC in a living organism.[14]
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H358) into immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size and then randomly assign the mice to treatment groups (vehicle control and PROTAC degrader).
-
Drug Administration: Administer the PROTAC SOS1 degrader to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.[14]
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, excise the tumors and analyze the levels of SOS1 and downstream signaling proteins (e.g., p-ERK) by Western blotting or immunohistochemistry to confirm target engagement and degradation in vivo.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any potential toxicity.[14]
Conclusion and Future Directions
PROTAC-mediated degradation of SOS1 represents a compelling therapeutic strategy for the treatment of KRAS-driven cancers. Molecules like this compound have demonstrated the potential to potently and selectively eliminate SOS1, leading to the inhibition of oncogenic KRAS signaling and suppression of tumor growth. The catalytic nature of PROTACs and their ability to target proteins that have been historically difficult to drug with conventional inhibitors underscore the transformative potential of this technology.
Future research in this area will likely focus on:
-
Optimizing PROTAC Properties: Improving the pharmacokinetic and pharmacodynamic properties of SOS1 degraders to enhance their oral bioavailability and in vivo efficacy.
-
Exploring Combination Therapies: Investigating the synergistic effects of combining SOS1 degraders with other targeted therapies, such as direct KRAS inhibitors or MEK inhibitors, to overcome potential resistance mechanisms.[7]
-
Expanding the Scope of E3 Ligases: Developing PROTACs that utilize novel E3 ligases to potentially enhance tissue-specific degradation and mitigate off-target effects.
-
Clinical Translation: Advancing the most promising SOS1 degrader candidates into clinical trials to evaluate their safety and efficacy in cancer patients.
This technical guide provides a foundational understanding of this compound and its role in the KRAS signaling pathway. The data and methodologies presented herein should serve as a valuable resource for the scientific community as we continue to advance this exciting new class of cancer therapeutics.
References
- 1. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 2. google.com [google.com]
- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer [figshare.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PROTAC SOS1 Degrader-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless homolog 1 (SOS1) protein, a guanine nucleotide exchange factor, is a critical activator of KRAS, a frequently mutated oncogene implicated in numerous human cancers. Direct inhibition of KRAS has proven challenging, leading researchers to explore alternative therapeutic strategies. One such approach is the targeted degradation of SOS1, thereby preventing the activation of KRAS. This technical guide provides an in-depth overview of the discovery and development of "PROTAC SOS1 degrader-5," a potent and effective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SOS1 protein. This document details the mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its characterization, offering a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug development.
Introduction
The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cell proliferation and survival. Hyperactivation of this pathway, often driven by mutations in KRAS, is a major contributor to tumorigenesis. SOS1 plays a pivotal role in this cascade by catalyzing the exchange of GDP for GTP on RAS proteins, leading to their activation. Consequently, targeting SOS1 presents a compelling strategy to downregulate RAS signaling in cancer cells.
PROTAC technology has emerged as a powerful modality to eliminate pathogenic proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera consisting of a ligand that binds to the protein of interest (in this case, SOS1), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
"this compound" is a novel PROTAC that has demonstrated potent and specific degradation of SOS1, leading to significant anti-proliferative effects in cancer cells harboring KRAS mutations. This guide will explore the discovery, characterization, and preclinical efficacy of this promising therapeutic agent.
Mechanism of Action
This compound functions by inducing the selective degradation of the SOS1 protein. The molecule is designed to simultaneously bind to SOS1 and an E3 ubiquitin ligase, forming a ternary complex. This proximity, engineered by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to a lysine residue on the surface of SOS1. The resulting polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple SOS1 proteins, leading to a profound and sustained suppression of RAS signaling.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound from the foundational study by Pang X, et al. (2024).[1][2]
Table 1: In Vitro Activity in NCI-H358 Cells
| Parameter | Value | Cell Line |
| IC50 (Proliferation) | 5 nM | NCI-H358 |
| DC50 (SOS1 Degradation) | 13 nM | NCI-H358 |
Table 2: In Vivo Antitumor Efficacy
| Animal Model | Treatment | Dosage | TGI (Tumor Growth Inhibition) |
| NCI-H358 Xenograft | This compound | 30 mg/kg, b.i.d. | 58.8% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Culture
The human non-small cell lung cancer cell line NCI-H358 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for SOS1 Degradation
Objective: To quantify the degradation of SOS1 protein following treatment with this compound.
Protocol:
-
Cell Seeding and Treatment: NCI-H358 cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound or vehicle (DMSO) for the indicated time points.
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for SOS1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software. The level of SOS1 was normalized to the loading control. The percentage of degradation was calculated relative to the vehicle-treated control. The DC50 value was determined by plotting the percentage of degradation against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Western Blot Workflow for SOS1 Degradation.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound.
Protocol:
-
Cell Seeding: NCI-H358 cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with a serial dilution of this compound or vehicle (DMSO) for 72 hours.
-
Viability Assessment: Cell viability was assessed using a commercially available luminescent cell viability assay that measures ATP levels.
-
Data Analysis: The luminescence signal was read using a plate reader. The percentage of cell viability was calculated relative to the vehicle-treated control. The IC50 value was determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.
-
Tumor Implantation: NCI-H358 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment and vehicle control groups.
-
Dosing: this compound was administered twice daily (b.i.d.) via oral gavage at a dose of 30 mg/kg. The vehicle control group received the formulation vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume was measured twice a week using calipers and calculated using the formula: (length x width²) / 2. Animal body weights were also monitored as an indicator of toxicity.
-
Efficacy Endpoint: The study was terminated when the tumors in the control group reached a predetermined size. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Caption: In Vivo Xenograft Workflow.
Signaling Pathway Analysis
The degradation of SOS1 by this compound is expected to disrupt the RAS signaling cascade. This leads to a reduction in the levels of GTP-bound (active) RAS, which in turn decreases the phosphorylation and activation of downstream effectors such as RAF, MEK, and ERK. The ultimate consequence is the inhibition of cancer cell proliferation and survival.
Caption: SOS1-RAS-MAPK Signaling Pathway.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of KRAS-mutant cancers. Its potent and specific degradation of SOS1 leads to the effective suppression of the RAS-MAPK signaling pathway, resulting in significant antitumor activity both in vitro and in vivo. The data and protocols presented in this technical guide provide a comprehensive resource for researchers seeking to further investigate and develop this and other SOS1-targeting degraders. Further studies are warranted to explore the full therapeutic potential of this innovative approach.
References
PROTAC SOS1 Degrader-5: A Technical Guide to Exploring SOS1 Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PROTAC SOS1 degrader-5 as a powerful chemical tool for investigating the multifaceted roles of the Son of Sevenless 1 (SOS1) protein. SOS1, a guanine nucleotide exchange factor (GEF), is a critical activator of RAS proteins, placing it at a central node of cellular signaling pathways that govern cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the SOS1-RAS axis is a hallmark of numerous cancers, making SOS1 a compelling target for therapeutic intervention and biological study.[4][5]
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to targeted protein degradation. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This "event-driven" pharmacology offers several advantages over traditional small-molecule inhibition, including the potential for greater potency, selectivity, and the ability to target the non-enzymatic scaffolding functions of proteins.[6][7][8] this compound exemplifies this innovative strategy, offering researchers a potent and specific tool to dissect SOS1 function.
This guide details the quantitative biochemical and cellular activity of this compound and related molecules, provides detailed protocols for key experimental assays, and visualizes the underlying biological and experimental frameworks through structured diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant SOS1-targeting compounds, facilitating a comparative analysis of their potency and efficacy.
Table 1: In Vitro Degradation and Proliferation Inhibition Data for SOS1 PROTACs
| Compound | Target | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Ligand | Reference |
| This compound | SOS1 | NCI-H358 | 13 | 5 | CRBN | [9] |
| PROTAC SOS1 degrader-1 | SOS1 | Cancer Cells | 98.4 | Not Reported | Not Specified | [5][10] |
| PROTAC SOS1 degrader-3 (P7) | SOS1 | SW620 | 590 (0.59 µM) | Not Reported | CRBN | [11] |
| PROTAC SOS1 degrader-3 (P7) | SOS1 | HCT116 | 750 (0.75 µM) | Not Reported | CRBN | [11] |
| PROTAC SOS1 degrader-3 (P7) | SOS1 | SW1417 | 190 (0.19 µM) | Not Reported | CRBN | [11] |
| SIAIS562055 | SOS1 | K562 | Not Reported | Not Reported | CRBN | [12] |
Table 2: In Vitro Inhibition Data for SOS1 Small-Molecule Inhibitors
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| BI-3406 | SOS1::KRAS Interaction | Biochemical | 5 | - | [13] |
| BI-3406 | pERK Inhibition | Cellular | 4 | NCI-H358 | [13] |
| BI-3406 | Proliferation | Cellular | 24 | NCI-H358 | [13] |
| BI-3406 | Proliferation | Cellular | 36 | DLD-1 | [13] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to characterize the activity of this compound.
Western Blotting for SOS1 Degradation
This protocol is designed to quantify the reduction in cellular SOS1 protein levels following treatment with a PROTAC degrader.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a DMSO control) for the desired time course (e.g., 2, 4, 8, 16, 24 hours). For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize the SOS1 signal to the loading control.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the degrader.[1][2][3][4][14]
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified period (e.g., 72 or 120 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the results to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of SOS1 and KRAS
This protocol is used to investigate the interaction between SOS1 and KRAS and how it might be affected by SOS1 degradation.
Materials:
-
Cell culture reagents
-
This compound
-
Non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-SOS1 or anti-KRAS)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
-
Primary antibodies for western blotting (anti-SOS1 and anti-KRAS)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing Lysates (Optional): Incubate the cell lysates with beads alone for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody for several hours to overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by western blotting, probing for both the "bait" protein (the one targeted by the IP antibody) and the potential "prey" protein (the interacting partner).
Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of SOS1 using this compound.
Caption: The canonical RAS/MAPK signaling pathway initiated by RTK activation and mediated by SOS1.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for characterizing a PROTAC degrader.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. PROTAC SOS1 degrader-1 - Immunomart [immunomart.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. pnas.org [pnas.org]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Pardon Our Interruption [opnme.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The chemical structure and synthesis of "PROTAC SOS1 degrader-5"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of PROTAC SOS1 degrader-5, a novel proteolysis-targeting chimera designed to induce the degradation of Son of Sevenless 1 (SOS1). SOS1 is a critical guanine nucleotide exchange factor (GEF) for RAS proteins, making it a high-value target in cancers driven by RAS mutations. This compound, also identified as compound 4 in primary literature, has demonstrated high potency in preclinical studies, effectively inducing SOS1 degradation and inhibiting the proliferation of cancer cells. This document outlines its chemical structure, mechanism of action, and available biological data. While the specific, detailed experimental protocols and the complete synthesis scheme are contained within the primary research publication, which could not be fully accessed, this guide provides generalized methodologies and workflows standardly used in the field for the synthesis and evaluation of such compounds.
Introduction to SOS1 Targeting with PROTAC Technology
The Son of Sevenless 1 (SOS1) protein is a key activator of the RAS family of small GTPases (KRAS, HRAS, NRAS).[1][2] By catalyzing the exchange of GDP for GTP, SOS1 switches RAS into its active, signal-transducing state.[2] This activation initiates downstream cascades, most notably the MAPK/ERK pathway, which drives cellular proliferation, differentiation, and survival.[1] In many cancers, mutations in RAS genes lock the protein in a constitutively active state. Targeting SOS1 provides a therapeutic strategy to prevent the activation of both mutant and wild-type RAS, thereby blocking oncogenic signaling.[3][4]
Proteolysis-targeting chimera (PROTAC) technology offers an innovative approach to targeting proteins like SOS1. Unlike traditional inhibitors that merely block a protein's active site, PROTACs are heterobifunctional molecules that eliminate the target protein entirely.[5][6][7] They achieve this by hijacking the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS).[5][6] A PROTAC molecule consists of three parts: a ligand that binds to the target protein (SOS1), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[5] By bringing the target and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome.[6][8]
This compound is a potent example of this technology, designed for the targeted degradation of SOS1.[9]
Chemical Structure and Properties
| Property | Value | Reference |
| Compound Name | This compound (compound 4) | [9] |
| Molecular Formula | C45H51F3N8O7 | MedchemExpress |
| Molecular Weight | 872.93 g/mol | MedchemExpress |
| CAS Number | 2836273-61-9 | MedchemExpress |
Below is a conceptual diagram illustrating the tripartite structure of a PROTAC like SOS1 degrader-5.
Synthesis of this compound
The precise, multi-step synthesis of this compound (compound 4) is detailed in the supplementary materials of the primary publication by Pang et al., which was not accessible for this review. However, the synthesis of such a PROTAC generally follows a modular approach involving three key stages:
-
Synthesis of the SOS1 inhibitor "warhead" with a functional group for linker attachment.
-
Synthesis of the E3 ligase ligand, also functionalized for linkage.
-
Coupling of the two ligands via a linker, which may be assembled sequentially or in a final convergent step.
The diagram below illustrates a generalized workflow for this process.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Ternary Complex Formation with a PROTAC SOS1 Degrader
Disclaimer: The specific molecule "PROTAC SOS1 degrader-5" is not found in publicly available scientific literature. This guide is based on the well-characterized, published PROTAC SOS1 degrader designated as P7 [1][2]. Data and methodologies from other published SOS1 degraders, such as SIAIS562055, may be included to provide a comprehensive understanding of the subject.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the formation of the ternary complex between the SOS1 protein, a PROTAC degrader, and an E3 ubiquitin ligase. The guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to SOS1 as a Therapeutic Target
Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including the frequently mutated KRAS. SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state and initiating downstream signaling cascades that drive cell proliferation and survival. Given its direct role in activating KRAS, targeting SOS1 has emerged as a promising therapeutic strategy for cancers harboring KRAS mutations[2].
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein, including any scaffolding functions.
The PROTAC P7 is designed to target SOS1 for degradation by recruiting the Cereblon (CRBN) E3 ligase[1][2]. The formation of a stable ternary complex between SOS1, P7, and CRBN is the critical first step in this process.
The SOS1 Signaling Pathway and PROTAC Mechanism of Action
The following diagram illustrates the role of SOS1 in the KRAS activation cycle and the mechanism by which a PROTAC degrader induces its degradation.
Quantitative Data
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein and subsequently inhibit its downstream function. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: Degradation Efficiency of PROTAC P7 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Time (h) | DC50 (µM) |
| SW620 | 24 | 0.59[3] |
| HCT116 | 24 | 0.75[3] |
| SW1417 | 24 | 0.19[3] |
Table 2: Anti-proliferative Activity of PROTAC P7 in CRC Patient-Derived Organoids (PDOs)
| PDO Model | IC50 (µM) |
| CRC PDO 1 | ~1.0 |
| CRC PDO 2 | ~0.5 |
| (Data estimated from graphical representations in Bian et al., 2022) |
Table 3: Binary Binding Affinity of SOS1 PROTACs
While specific ternary complex binding data for P7 is not publicly available, the binary binding affinity of a similar SOS1 degrader, SIAIS562055, to SOS1 has been characterized. This provides an indication of the target engagement component of the PROTAC.
| Compound | Target | Technique | Binding Affinity (K_D) (nmol/L) |
| SIAIS562055 | SOS1 | SPR | 95.9[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize SOS1 degraders.
This protocol is used to quantify the reduction in SOS1 protein levels following treatment with a PROTAC.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Seed colorectal cancer cells (e.g., SW620) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the SOS1 PROTAC (e.g., 0.1 to 10 µM) for the desired time periods (e.g., 6, 12, 24 hours). A DMSO-treated group serves as the vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. A loading control, such as β-actin or GAPDH, should be probed on the same membrane. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the SOS1 band intensity to the loading control and express the results as a percentage of the DMSO-treated control.
While specific SPR data for the P7 ternary complex is unavailable, this section provides a general protocol for characterizing PROTAC-induced ternary complexes, which is a standard biophysical method for this purpose[5][6].
Logical Relationship for SPR Assay Setup:
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., His-tagged CRBN) onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Binary Interaction Analysis:
-
To measure the PROTAC-E3 ligase interaction, inject a series of concentrations of the PROTAC over the sensor surface and a reference flow cell.
-
To confirm the absence of direct interaction between the target and the E3 ligase, inject the purified target protein (SOS1) over the surface.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein (SOS1).
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface. The increase in response units (RU) corresponds to the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data from the binary and ternary binding events to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary, or steady-state affinity for ternary) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). Cooperativity (α) can be calculated by comparing the KD of the PROTAC binding to the E3 ligase in the absence and presence of the target protein.
Conclusion
The development of PROTACs targeting SOS1, such as P7, represents a promising therapeutic avenue for KRAS-mutant cancers. The foundation of this approach lies in the efficient formation of a stable ternary complex between SOS1, the PROTAC, and an E3 ligase. This guide has provided an overview of the quantitative data supporting the efficacy of SOS1 degraders and detailed protocols for the key experiments used to characterize their mechanism of action. Further biophysical characterization of the ternary complex formed by P7 will be instrumental in optimizing future generations of SOS1 degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of SOS1 Degradation: A Technical Guide to PROTAC-Mediated Targeting of a Key Oncogenic Node
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF) for RAS proteins, has emerged as a high-value target in oncology, particularly for cancers driven by RAS mutations. While inhibitors of the SOS1-RAS interaction have shown promise, the development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of SOS1 represents a novel and potent therapeutic strategy. This technical guide provides an in-depth overview of the core principles, preclinical data, and experimental methodologies associated with the development and evaluation of SOS1-targeting PROTACs. As "PROTAC SOS1 degrader-5" is not a publicly disclosed designation, this document will focus on well-characterized, publicly available SOS1 PROTACs, such as ZZ151 and P7, to serve as representative examples of this innovative therapeutic modality.
Introduction: The Rationale for Targeting SOS1 in Oncology
SOS1 plays a pivotal role in the activation of RAS proteins, which are key regulators of cell proliferation, survival, and differentiation.[1] In normal cellular function, SOS1 is activated by receptor tyrosine kinases (RTKs), leading to the exchange of GDP for GTP on RAS and subsequent activation of downstream signaling pathways like the MAPK/ERK cascade.[1] However, in a significant portion of human cancers, this pathway is constitutively activated due to mutations in RAS or other upstream components, driving uncontrolled cell growth.[2]
Targeting SOS1 offers a therapeutic advantage as it is essential for the activation of both wild-type and mutant RAS isoforms.[2] PROTAC-mediated degradation of SOS1 goes a step beyond simple inhibition by physically eliminating the protein, which can overcome resistance mechanisms associated with inhibitor therapies and potentially abrogate both the catalytic and scaffolding functions of SOS1.[2][3]
Mechanism of Action: PROTAC-Mediated SOS1 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This tripartite complex formation brings the E3 ligase in close proximity to SOS1, leading to the polyubiquitination of SOS1.[5] The ubiquitinated SOS1 is then recognized and degraded by the 26S proteasome, after which the PROTAC molecule can be recycled to induce the degradation of another SOS1 protein.[5][6]
Preclinical Data of Representative SOS1 PROTACs
The following tables summarize the in vitro degradation and anti-proliferative activities of two notable SOS1 PROTACs, ZZ151 and P7, in various cancer cell lines.
In Vitro Degradation Activity
| PROTAC | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| ZZ151 | Various KRAS-mutant cells | Multiple | 8.41 - 41.4 | ~100 | VHL |
| P7 | SW620 | Colorectal Cancer | 590 | >90 | Cereblon (CRBN) |
| P7 | HCT116 | Colorectal Cancer | 750 | >90 | Cereblon (CRBN) |
| P7 | SW1417 | Colorectal Cancer | 190 | >90 | Cereblon (CRBN) |
| PROTAC SOS1 degrader-1 | NCI-H358 | Lung Cancer | 98.4 | 92.5 (at 1 µM) | VHL |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
In Vitro Anti-Proliferative Activity
| PROTAC | Cell Line | Cancer Type | IC50 (µM) |
| P7 | CRC PDOs | Colorectal Cancer | ~5 times lower than BI-3406 |
| PROTAC SOS1 degrader-1 | NCI-H358 | Lung Cancer | 72.3 (pERK inhibition) |
IC50: Half-maximal inhibitory concentration. CRC PDOs: Colorectal Cancer Patient-Derived Organoids.
Key Signaling Pathways
The primary signaling pathway affected by SOS1 degradation is the RAS-MAPK pathway. By eliminating SOS1, the activation of RAS is blocked, leading to the downregulation of downstream effectors such as RAF, MEK, and ERK. This ultimately inhibits cell proliferation and survival.
Experimental Protocols
Western Blotting for SOS1 Degradation
Objective: To quantify the extent of SOS1 degradation in cancer cell lines following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., SW620 for P7, or various KRAS-mutant lines for ZZ151) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the SOS1 PROTAC (e.g., 0.1-10 µM for P7) for a specified duration (e.g., 6, 24, or 48 hours).[1][7] A DMSO-treated group should be used as a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the protein bands is performed using software such as ImageJ. The level of SOS1 is normalized to the loading control.
Cell Viability Assays
Objective: To determine the effect of SOS1 degradation on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the SOS1 PROTAC or a relevant inhibitor (e.g., BI-3406) as a comparator.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well and measure the luminescence or absorbance according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot the results to determine the IC50 value.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of SOS1 PROTACs in a preclinical animal model.
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., KRASG12D- or KRASG12V-mutant xenografts for ZZ151) into the flank of immunodeficient mice.[8]
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Dosing: Administer the SOS1 PROTAC (e.g., 20 mg/kg for ZZ151) via an appropriate route (e.g., intraperitoneal injection) at a defined schedule.[8] The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blotting for SOS1 levels, immunohistochemistry for proliferation markers).
Conclusion and Future Directions
PROTAC-mediated degradation of SOS1 is a promising therapeutic strategy for the treatment of RAS-driven cancers. The preclinical data for molecules like ZZ151 and P7 demonstrate potent and selective degradation of SOS1, leading to anti-proliferative effects in cancer cells.[1][8] Further research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of SOS1 degraders, exploring combination therapies with other targeted agents, and identifying predictive biomarkers to select patient populations most likely to respond to this novel therapeutic approach. The continued development of SOS1 PROTACs holds the potential to provide a new and effective treatment option for patients with cancers that are currently difficult to treat.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. J. Med. Chem. | for new protein degradation molecules of KRAS mutations [echemi.com]
- 5. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ZZ151 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
PROTAC SOS1 Degrader-5: A Technical Guide to a Selective SOS1 Degrader
An In-depth Analysis of a Potent Degrader for the SOS1 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC SOS1 degrader-5, a potent and selective proteolysis-targeting chimera designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates KRAS, a central node in the RAS/MAPK signaling pathway frequently dysregulated in cancer. The targeted degradation of SOS1 presents a promising therapeutic strategy for cancers driven by KRAS mutations.
Core Mechanism of Action
This compound is a bifunctional molecule that simultaneously binds to the SOS1 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, potentially leading to a more profound and sustained pathway inhibition compared to traditional occupancy-based inhibitors.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Potency and Efficacy of SOS1 Degraders
| Compound | DC50 (nM) in NCI-H358 cells | IC50 (nM) in NCI-H358 cells |
| This compound | 13 [1] | 5 [1] |
| PROTAC SOS1 degrader-1 | 98.4 | 525 |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell proliferation.
Table 2: Specificity Profile of a Structurally Similar SOS1 Degrader
| Compound | Target Protein | Effect |
| (4S)-PROTAC SOS1 degrader-1 | SOS1 | Induces degradation |
| SOS2 | No degradation observed [2] | |
| KRAS | No degradation observed |
This data for a similar compound strongly suggests a high degree of selectivity for this compound against the closely related SOS2 isoform.
Experimental Protocols
The following sections detail the likely methodologies employed in the characterization of this compound, based on standard practices for PROTAC evaluation.
Cell Culture
NCI-H358 (human lung carcinoma) cells were likely maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation
To assess the degradation of SOS1, NCI-H358 cells would be seeded in 6-well plates and treated with varying concentrations of this compound for specified time points.
Protocol:
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against SOS1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the extent of protein degradation relative to the vehicle control.
Caption: Experimental workflow for Western blotting.
Cell Proliferation Assay
The anti-proliferative activity of this compound would be determined using a standard method such as the Sulforhodamine B (SRB) or MTT assay.
Protocol:
-
NCI-H358 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a period of 3 to 5 days.
-
For an SRB assay, cells are fixed with trichloroacetic acid (TCA), stained with SRB dye, and the absorbance is read at a specific wavelength.
-
For an MTT assay, MTT reagent is added to the wells, and the resulting formazan crystals are solubilized before reading the absorbance.
-
The IC50 value is calculated from the dose-response curve.
Specificity Assays
To confirm the specificity of this compound for SOS1, several experiments are likely performed:
-
Selectivity against SOS2: Western blot analysis would be conducted as described above, but with the inclusion of a primary antibody specific for the SOS2 protein. The absence of SOS2 degradation would confirm selectivity.
-
Mechanism of Degradation: To verify that degradation is proteasome-dependent and mediated by the recruited E3 ligase, cells would be pre-treated with a proteasome inhibitor (e.g., MG132) or a ligand for the E3 ligase (e.g., lenalidomide for Cereblon) prior to the addition of this compound. A rescue of SOS1 degradation in the presence of these inhibitors would confirm the mechanism.
SOS1 Signaling Pathway
SOS1 is a critical activator of the RAS/MAPK signaling cascade, which plays a central role in cell proliferation, differentiation, and survival.[3][4][5]
Caption: SOS1's role in the RAS/MAPK pathway.
Conclusion
This compound is a highly potent and specific degrader of the SOS1 protein. Its ability to induce robust degradation of SOS1 at nanomolar concentrations, coupled with its strong anti-proliferative effects in cancer cell lines, highlights its potential as a valuable research tool and a promising therapeutic candidate. The high selectivity for SOS1 over the closely related SOS2 isoform is a critical feature that may translate to an improved safety profile. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
The Strategic Imperative for Targeting SOS1 with PROTAC Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology drug discovery is continually evolving, with a pressing need for innovative strategies to target previously intractable drivers of cancer. One such target of significant interest is the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) pivotal in the activation of KRAS, one of the most frequently mutated oncogenes in human cancers. While small-molecule inhibitors of SOS1 have shown promise, their limitations have paved the way for a more disruptive technology: Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the core rationale for targeting SOS1 with PROTAC degraders, offering a comprehensive overview of the underlying science, quantitative data, and key experimental methodologies.
The Rationale: Overcoming the Hurdles of KRAS-Driven Cancers
Mutations in the KRAS gene are notorious drivers of tumorigenesis, yet direct inhibition of mutant KRAS has proven to be a formidable challenge. Targeting upstream activators of KRAS, such as SOS1, presents a compelling "pan-KRAS" therapeutic strategy, as it is independent of the specific KRAS mutation. SOS1 facilitates the exchange of GDP for GTP on KRAS, switching it to its active, signal-transducing state.
While small-molecule inhibitors designed to block the SOS1-KRAS interaction have been developed, they often exhibit limited efficacy as single agents in clinical settings.[1][2] This has necessitated combination therapies, frequently with MEK inhibitors, to achieve a more profound anti-tumor response.[1]
PROTAC technology offers a paradigm shift from simple inhibition to targeted protein elimination. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This approach presents several key advantages over traditional inhibitors in the context of SOS1:
-
Complete Protein Removal: Unlike inhibitors that only block the catalytic activity, PROTACs eliminate the entire SOS1 protein, including its potential scaffolding functions, which can contribute to a more comprehensive and sustained downstream signaling blockade.
-
Event-Driven Catalysis: PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to greater efficacy at lower concentrations.[3]
-
Overcoming Resistance: By degrading the target protein, PROTACs may circumvent resistance mechanisms that arise from mutations in the drug-binding site of the target protein.
Quantitative Data on SOS1 PROTAC Degraders
Several research groups have developed and characterized potent SOS1 PROTAC degraders. The following tables summarize key quantitative data for some of these molecules, providing a basis for comparison of their efficacy.
| Degrader Name | Target Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line(s) | Reference |
| P7 | BAY-293 derivative | Lenalidomide (CRBN) | Not explicitly stated, but effective at 1µM | ~92 | SW620, CRC PDOs | [1] |
| SIAIS562055 | BI-3406 analog | CRBN ligand | ~95.9 (KD) | >90 (at 1µM) | K562, MIA PaCa-2, HPAF-II | [3] |
| PROTAC SOS1 degrader-1 | Not specified | Not specified | 98.4 | >90 (at 1µM) | NCI-H358 | [4][5] |
| Compound 23 | Not specified | Not specified | Not explicitly stated | Efficient degradation shown | KRAS-driven cancer cells | [6] |
Table 1: Degradation Potency of SOS1 PROTACs
| Degrader Name | IC50 (µM) | Cell Line(s) | Reference |
| P7 | ~5 times lower than BI3406 | CRC PDOs | [1] |
| SIAIS562055 | Superior to BI-3406 | KRAS-mutant cancer cells | [3] |
| PROTAC SOS1 degrader-1 | 0.115 - 0.525 | NCI-H358, MIA-PaCa2, AsPC-1, SK-LU-1, SW620, A549 | [5] |
Table 2: Anti-proliferative Activity of SOS1 PROTACs
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: SOS1 signaling pathway and the mechanism of PROTAC-mediated degradation.
Caption: General workflow for the development of SOS1 PROTAC degraders.
Experimental Protocols
Western Blotting for SOS1 Degradation
This protocol is essential for quantifying the extent of PROTAC-induced degradation of the target protein.
a. Cell Lysis:
-
Culture cells to 70-80% confluency in a 6-well plate.
-
Treat cells with the SOS1 PROTAC degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
c. SDS-PAGE and Electrotransfer:
-
Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 (e.g., rabbit anti-SOS1) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., mouse anti-GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
e. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the SOS1 band intensity to the corresponding loading control band intensity.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the SOS1 PROTAC degrader or control compounds. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][7][8]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of SOS1 is mediated by the ubiquitin-proteasome system.
-
Transfect cells (e.g., HEK293T) with plasmids encoding His-tagged ubiquitin.
-
Treat the transfected cells with the SOS1 PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor will allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing 8M urea) to inhibit deubiquitinating enzymes.
-
Perform a pull-down of His-tagged ubiquitinated proteins using Ni-NTA agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins from the beads.
-
Analyze the eluates by Western blotting using an antibody specific for SOS1 to detect polyubiquitinated SOS1.[9]
Ternary Complex Formation Assay (AlphaLISA®)
This assay directly measures the formation of the SOS1-PROTAC-E3 ligase ternary complex, which is a prerequisite for degradation.
-
Use recombinant tagged proteins: for example, GST-tagged SOS1 and His-tagged E3 ligase (e.g., VHL-ElonginB-ElonginC complex).
-
In a 384-well plate, add the SOS1 PROTAC at various concentrations.
-
Add the GST-tagged SOS1 and His-tagged E3 ligase to the wells.
-
Incubate to allow for ternary complex formation.
-
Add AlphaLISA Glutathione Donor beads and Anti-His Acceptor beads.
-
Incubate in the dark at room temperature.
-
If a ternary complex is formed, the Donor and Acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation.
-
Read the plate on an AlphaLISA-compatible plate reader. A bell-shaped dose-response curve is typically observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect".[10][][12][13]
Conclusion
Targeting SOS1 with PROTAC degraders represents a highly promising therapeutic strategy for KRAS-driven cancers. By inducing the complete and catalytic degradation of SOS1, this approach has the potential to overcome the limitations of traditional small-molecule inhibitors, offering a more profound and durable anti-tumor response. The data and experimental protocols outlined in this guide provide a foundational resource for researchers and drug developers working to advance this innovative therapeutic modality from the laboratory to the clinic. Further research and clinical investigation are warranted to fully realize the potential of SOS1 degraders in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. lifesensors.com [lifesensors.com]
- 4. ch.promega.com [ch.promega.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. SLAS2024 [slas2024.eventscribe.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
Methodological & Application
"PROTAC SOS1 degrader-5" experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the characterization of PROTAC SOS1 Degrader-5 in a cell culture setting. The methodologies outlined below are designed to guide researchers in assessing the efficacy and mechanism of action of this targeted protein degrader.
Introduction to PROTAC SOS1 Degraders
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to eliminate specific proteins of interest from the cellular environment. A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein (in this case, Son of Sevenless 1, or SOS1), a linker, and a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL).[1][2][3] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS, a frequently mutated oncogene implicated in various cancers, including lung, colorectal, and pancreatic cancer.[1][4] By catalyzing the exchange of GDP for GTP on KRAS, SOS1 promotes downstream signaling through pathways like the MAPK/ERK cascade, driving cell proliferation and survival.[5] Targeting SOS1 for degradation offers a promising pan-KRAS therapeutic strategy, independent of specific KRAS mutation status.[1][4] PROTAC-mediated degradation of SOS1 not only abrogates its enzymatic activity but also eliminates its scaffolding function, potentially leading to a more profound and durable antitumor effect compared to small molecule inhibitors.[6]
This compound (also referred to as compound 4) is a potent degrader of SOS1.[7] This document outlines the necessary protocols to validate its activity in vitro.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of various PROTAC SOS1 degraders, including this compound, to provide a comparative reference.
Table 1: Degradation and Proliferation Inhibition Data for this compound
| Compound | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| This compound | NCI-H358 | 13 | 5 | [7] |
Table 2: Comparative Activity of Other Characterized SOS1 PROTACs
| Compound | Cell Line | DC₅₀ (µM) | Incubation Time (h) | Reference |
| PROTAC SOS1 Degrader-3 (P7) | SW620 | 0.59 | 24 | [8] |
| PROTAC SOS1 Degrader-3 (P7) | HCT116 | 0.75 | 24 | [8] |
| PROTAC SOS1 Degrader-3 (P7) | SW1417 | 0.19 | 24 | [8] |
| PROTAC SOS1 Degrader-1 | NCI-H358 | 0.0984 | 24 | [9] |
| SIAIS562055 | K562 | 0.0625 | Not Specified | [3] |
| SIAIS562055 | KU812 | 0.0084 | Not Specified | [3] |
Signaling Pathways and Experimental Workflow
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
SOS1-KRAS Signaling Pathway
References
- 1. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras [ouci.dntb.gov.ua]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Assessing the Efficacy of PROTAC SOS1 degrader-5 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins by hijacking the ubiquitin-proteasome system. "PROTAC SOS1 degrader-5" is a potent and selective degrader of the Son of sevenless homolog 1 (SOS1) protein, a guanine nucleotide exchange factor for RAS proteins.[1] Dysregulation of the SOS1-RAS signaling axis is a critical driver in various cancers. This document provides a detailed protocol for assessing the efficacy of "this compound" by quantifying the reduction of SOS1 protein levels in cultured cells using Western blot analysis.
Principle of the Assay
The efficacy of a PROTAC is determined by its ability to induce the degradation of its target protein. This protocol utilizes quantitative Western blotting to measure the relative abundance of SOS1 protein in cell lysates following treatment with "this compound" at various concentrations and time points. A decrease in the SOS1 protein signal, normalized to a loading control, indicates successful degradation.
Signaling Pathway Overview
SOS1 is a key activator of RAS proteins, which in turn initiate downstream signaling cascades, such as the MAPK/ERK pathway, that regulate cell proliferation, differentiation, and survival.[2][3] "this compound" recruits an E3 ubiquitin ligase to SOS1, leading to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting RAS activation and downstream signaling.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to express SOS1 and be sensitive to RAS pathway inhibition (e.g., NCI-H358).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment:
-
Prepare a stock solution of "this compound" in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 1000 nM). Include a DMSO-only vehicle control.
-
For time-course experiments, treat cells for various durations (e.g., 2, 4, 8, 16, 24 hours).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[4]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5][6]
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
Western Blot Protocol
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against SOS1 (e.g., rabbit anti-SOS1) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[6]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Loading Control
To ensure equal protein loading across all lanes, the membrane should be probed with an antibody against a housekeeping protein whose expression is not affected by the treatment. Common loading controls include GAPDH, β-actin, or α-tubulin. This can be done by stripping and re-probing the membrane or by using a multiplex detection system.
Data Presentation and Analysis
Quantitative Data Summary
The chemiluminescent signals from the Western blot should be quantified using densitometry software (e.g., ImageJ). The intensity of the SOS1 band in each lane should be normalized to the intensity of the corresponding loading control band. The efficacy of "this compound" is typically reported as the DC50 value, which is the concentration of the degrader that results in a 50% reduction of the target protein.
Table 1: Dose-Dependent Degradation of SOS1
| "this compound" (nM) | Normalized SOS1 Intensity (Arbitrary Units) | % SOS1 Remaining (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 1 | 0.85 | 85% |
| 10 | 0.52 | 52% |
| 13 (DC50) | 0.50 | 50% |
| 100 | 0.15 | 15% |
| 1000 | 0.05 | 5% |
Table 2: Time-Course of SOS1 Degradation at a Fixed Concentration (e.g., 100 nM)
| Time (hours) | Normalized SOS1 Intensity (Arbitrary Units) | % SOS1 Remaining (Relative to Time 0) |
| 0 | 1.00 | 100% |
| 2 | 0.78 | 78% |
| 4 | 0.55 | 55% |
| 8 | 0.25 | 25% |
| 16 | 0.10 | 10% |
| 24 | 0.08 | 8% |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak SOS1 Signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Inactive primary antibody | Use a fresh aliquot of the antibody or try a different antibody. | |
| Inefficient protein transfer | Optimize transfer time and conditions. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Uneven Loading Control Bands | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Ensure accurate and consistent loading of samples. |
Conclusion
This protocol provides a comprehensive framework for assessing the efficacy of "this compound" through the quantitative analysis of SOS1 protein degradation. Adherence to these detailed steps will enable researchers to generate reliable and reproducible data, which is crucial for the preclinical evaluation of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bio-rad.com [bio-rad.com]
- 6. origene.com [origene.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Determining the Optimal Concentration of "PROTAC SOS1 degrader-5" in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic modality to target and eliminate disease-causing proteins. "PROTAC SOS1 degrader-5" is a potent and selective degrader of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in activating the RAS/MAPK signaling pathway.[1][2] Dysregulation of this pathway is implicated in various cancers.[1][3] This document provides detailed protocols to determine the optimal in vitro concentration of "this compound" for effective SOS1 degradation and downstream pathway inhibition.
"this compound" has been reported to have a DC₅₀ of 13 nM and an IC₅₀ of 5 nM in NCI-H358 cells, indicating its high potency.[4] The following protocols will enable researchers to independently verify these findings and establish optimal working concentrations in their specific cellular models.
Data Presentation
The following table summarizes the key quantitative data to be generated from the described experiments. This structured format allows for easy comparison of the efficacy and potency of "this compound".
| Parameter | Description | Assay | Example Value |
| DC₅₀ (Degradation Concentration 50%) | The concentration of the PROTAC that induces 50% degradation of the target protein (SOS1). | Western Blot / In-Cell Western | 13 nM[4] |
| Dₘₐₓ (Maximum Degradation) | The maximum percentage of target protein degradation achieved. | Western Blot / In-Cell Western | >90% |
| IC₅₀ (Inhibitory Concentration 50%) | The concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell proliferation). | Cell Viability Assay (e.g., CCK-8, CellTiter-Glo®) | 5 nM[4] |
| EC₅₀ (Effective Concentration 50%) | The concentration of the PROTAC that gives half-maximal response for a specific downstream effect (e.g., p-ERK inhibition). | Western Blot | To be determined |
Mandatory Visualizations
Here are the diagrams illustrating the key concepts and workflows described in these application notes.
Caption: SOS1 Signaling Pathway and PROTAC Mechanism.
Caption: Experimental Workflow for Optimal Concentration Determination.
Experimental Protocols
Protocol for Determining DC₅₀ (SOS1 Degradation)
This protocol describes how to measure the concentration-dependent degradation of SOS1 protein following treatment with "this compound".
Materials:
-
"this compound"
-
Cell line of interest (e.g., NCI-H358, SW620)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1, anti-p-ERK, anti-ERK, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for western blots
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of "this compound" in complete medium. A suggested concentration range is 0.1 nM to 1000 nM (e.g., 0.1, 1, 5, 10, 50, 100, 500, 1000 nM).
-
Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to find the optimal incubation time.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-SOS1, anti-p-ERK, anti-ERK, and anti-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the SOS1 band intensity to the loading control (Actin).
-
Plot the normalized SOS1 levels against the log concentration of "this compound".
-
Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the DC₅₀ value.
-
Protocol for Determining IC₅₀ (Cell Viability)
This protocol measures the effect of "this compound" on cell proliferation and viability.
Materials:
-
"this compound"
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CCK-8 or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of "this compound" in complete medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Add the diluted PROTAC to the respective wells.
-
Incubate for 72 hours (or a desired time point) at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of "this compound".
-
Use a non-linear regression model to calculate the IC₅₀ value.
-
By following these detailed protocols, researchers can effectively determine the optimal in vitro concentration of "this compound" for their specific experimental needs, leading to robust and reproducible results in the study of SOS1 degradation and its therapeutic potential.
References
Application Notes and Protocols: Utilizing PROTAC SOS1 Degrader-5 in NCI-H358 and SW620 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of "PROTAC SOS1 degrader-5" in preclinical cancer research, specifically focusing on its application in the NCI-H358 non-small cell lung cancer and SW620 colorectal adenocarcinoma cell lines. The protocols outlined below are intended to assist in the evaluation of the degrader's efficacy and mechanism of action.
Introduction to this compound
This compound is a proteolysis-targeting chimera designed to induce the degradation of the Son of Sevenless homolog 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key drivers in many cancers.[1][2] By hijacking the cell's ubiquitin-proteasome system, PROTACs like SOS1 degrader-5 facilitate the ubiquitination and subsequent degradation of the target protein, in this case, SOS1.[3][4][5] This targeted degradation is a promising therapeutic strategy for cancers driven by KRAS mutations, such as those found in NCI-H358 and SW620 cells.[6][7]
Cell Line Characteristics
A thorough understanding of the model systems is crucial for interpreting experimental outcomes.
| Characteristic | NCI-H358 | SW620 |
| Cancer Type | Non-Small Cell Lung Cancer (NSCLC)[8][9] | Colorectal Adenocarcinoma[10] |
| KRAS Mutation | G12C[8][11] | G12V[12][13] |
| p53 Status | Homozygous deletion[14][15] | Mutant (R273H)[10][12] |
| Growth Properties | Adherent, Epithelial-like[8][9] | Adherent, small spherical and bipolar cells[10] |
| Doubling Time | Approximately 38 hours[14] | Approximately 20-37 hours[16] |
| Culture Medium | RPMI-1640 + 10% FBS[2] | Leibovitz's L-15 Medium + 10% FBS[5] |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound and a similar SOS1 degrader in the specified cell lines.
| Parameter | This compound (Compound 4) in NCI-H358 | Reference SOS1 Degrader (P7) in SW620 |
| IC50 (Cell Viability) | 5 nM[17][18] | Not explicitly for P7, but another SOS1 degrader (SIAIS562055) showed an IC50 of 3.9 nM[19] |
| DC50 (SOS1 Degradation) | 13 nM[17][18] | 0.59 µM[19] |
| Maximal Degradation (Dmax) | Not specified | 87% at 10 µM for 24 hours[19] |
Signaling Pathway and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: SOS1-KRAS signaling pathway and PROTAC mechanism.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture
NCI-H358 Cell Line
-
Thawing: Quickly thaw the vial of cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete medium. Transfer to a T75 flask.[7][20]
-
Passaging: When cells reach 70-80% confluency, aspirate the medium and wash once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes. Neutralize the trypsin with complete medium, collect the cells, and centrifuge. Resuspend the pellet and plate at a 1:3 to 1:6 ratio.[2]
-
Cryopreservation: Prepare a freezing medium of 90% FBS and 10% DMSO. Resuspend the cell pellet in the freezing medium and transfer to cryovials. Place the vials in a controlled-rate freezing container at -80°C overnight before transferring to liquid nitrogen for long-term storage.[3]
SW620 Cell Line
-
Thawing: Rapidly thaw the vial in a 37°C water bath. Transfer the contents to a centrifuge tube with 9.0 mL of complete Leibovitz's L-15 medium with 10% FBS. Centrifuge at approximately 125 x g for 5-7 minutes. Resuspend the cell pellet in fresh medium and transfer to a T75 flask. Incubate at 37°C in a non-CO2 incubator.[5][21]
-
Passaging: At 80-90% confluency, remove the medium and rinse with PBS. Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach. Add complete growth medium to inactivate the trypsin, gently pipette to disperse cells, and centrifuge. Resuspend the pellet and subculture at a ratio of 1:2 to 1:4.[21]
-
Cryopreservation: Use a freeze medium of 60% basal medium, 30% FBS, and 10% DMSO. Follow the standard procedure for cryopreservation as described for NCI-H358.[21]
Cell Viability Assay (MTT Assay)
-
Seeding: Seed NCI-H358 or SW620 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the degrader to the wells. Include a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 value using appropriate software.[11][18]
Western Blotting for SOS1 and p-ERK
-
Cell Lysis: After treatment with this compound for the desired time points, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SOS1, phospho-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL detection system.[15][22] Densitometry analysis can be performed to quantify protein levels relative to a loading control (e.g., GAPDH or β-actin).
Immunoprecipitation of Ubiquitinated SOS1
-
Cell Lysis: Lyse treated cells with a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates to ensure denaturation. Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-SOS1 antibody overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated SOS1.[6][10][17]
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. NCI-H358. Culture Collections [culturecollections.org.uk]
- 3. cyagen.com [cyagen.com]
- 4. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. atcc.org [atcc.org]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytion.com [cytion.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 13. researchgate.net [researchgate.net]
- 14. NCI-H358 Cell Line - Creative Biogene [creative-biogene.com]
- 15. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 18. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. NCI-H358 Cells [cytion.com]
- 21. elabscience.com [elabscience.com]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Utilizing PROTAC SOS1 Degrader-5 in Xenograft Models
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC SOS1 degrader-5 is a novel heterobifunctional molecule designed to selectively target Son of Sevenless homolog 1 (SOS1) for degradation. SOS1 is a guanine nucleotide exchange factor crucial for the activation of RAS proteins, which are frequently mutated in various cancers. By degrading SOS1, this PROTAC effectively inhibits the RAS/MAPK signaling pathway, offering a promising therapeutic strategy for KRAS-mutant tumors.[1][2][3] These application notes provide a detailed guide for the use of this compound in preclinical xenograft models, based on published efficacy data.
Data Presentation
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Proliferation) | NCI-H358 | 5 nM | [4][5][6] |
| DC₅₀ (SOS1 Degradation) | NCI-H358 | 13 nM | [4][5][6] |
In Vivo Antitumor Efficacy in NCI-H358 Xenograft Model
| Compound | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 30 mg/kg | Twice Daily (BID) | 58.8% | [4][6] |
Signaling Pathway and Mechanism of Action
SOS1 Signaling Pathway
SOS1 is a key activator of RAS proteins. In its inactive state, RAS is bound to GDP. Upon stimulation by receptor tyrosine kinases (RTKs), SOS1 is recruited to the cell membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then triggers downstream signaling cascades, most notably the RAF/MEK/ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation. In many cancers, mutations in KRAS lock the protein in a constitutively active state, leading to uncontrolled cell growth.[2][3]
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Mechanism of Action of this compound
This compound is a bifunctional molecule that simultaneously binds to SOS1 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to SOS1, tagging it for degradation by the 26S proteasome. The degradation of SOS1 prevents the activation of RAS, thereby inhibiting downstream signaling and suppressing tumor growth. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple SOS1 proteins.
Caption: Mechanism of action for this compound.
Experimental Protocols
NCI-H358 Xenograft Model Development
This protocol outlines the establishment of a subcutaneous xenograft model using the NCI-H358 human non-small cell lung cancer cell line.
Materials:
-
NCI-H358 cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (or similar basement membrane matrix)
-
Immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture NCI-H358 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.
-
Cell Preparation: On the day of implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in a cold 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using isoflurane. Shave and sterilize the right flank of each mouse.
-
Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the health and body weight of the mice regularly. Once tumors become palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., as specified in the source publication, often a mixture of DMSO, PEG300, Tween 80, and saline)
-
Appropriate administration equipment (e.g., oral gavage needles, intraperitoneal injection needles)
Procedure:
-
Formulation Preparation: Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration (e.g., for a 30 mg/kg dose). The vehicle composition is critical and should be based on the solubility and stability of the compound.
-
Dosing: Administer the this compound or vehicle to the respective groups of mice. Based on the available data, a suggested dosing regimen is 30 mg/kg administered twice daily (BID).[4][6] The route of administration (e.g., intraperitoneal, oral) should be consistent with the source study.
-
Treatment Duration: Continue the treatment for a predetermined period (e.g., 21 days), while continuing to monitor tumor volume and body weight.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).
Pharmacokinetic (PK) and Toxicity Assessment
Pharmacokinetic Study:
-
Administer a single dose of this compound to a cohort of tumor-bearing or non-tumor-bearing mice.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and analyze the concentration of the PROTAC using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Toxicity Assessment:
-
During the efficacy study, monitor the mice for any signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
At the end of the study, major organs (e.g., liver, kidney, spleen, heart, lungs) can be collected for histopathological analysis to assess for any treatment-related toxicities.
Caption: Experimental workflow for xenograft studies.
References
- 1. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gluetacs.com [gluetacs.com]
- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Detecting PROTAC SOS1 Degrader-5 Induced Degradation using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the degradation of the SOS1 protein induced by "PROTAC SOS1 degrader-5" using mass spectrometry-based proteomics. The protocols are designed to offer robust and reproducible workflows for researchers in drug discovery and development.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. "this compound" is a potent degrader of the Son of Sevenless 1 (SOS1) protein, a key guanine nucleotide exchange factor involved in the RAS/MAPK signaling pathway.[1][2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. "this compound" has demonstrated a DC50 of 13 nM and an IC50 of 5 nM in NCI-H358 cells.[5]
Mass spectrometry (MS)-based proteomics is a powerful tool for monitoring the efficacy and specificity of PROTACs.[6][7] It allows for the precise quantification of protein degradation and can provide a global view of the cellular response to the degrader, including potential off-target effects.[6][8][9][10] This document outlines two complementary MS-based workflows: a targeted proteomics approach (Parallel Reaction Monitoring) for precise quantification of SOS1 degradation and a global proteomics approach (Tandem Mass Tag) for comprehensive profiling of the proteome in response to "this compound" treatment.
Signaling Pathway and Mechanism of Action
SOS1 is a critical activator of RAS proteins, which in turn initiate the MAPK signaling cascade, regulating cell proliferation, differentiation, and survival.[2][3] "this compound" is a heterobifunctional molecule that simultaneously binds to the SOS1 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome. By degrading SOS1, the PROTAC effectively shuts down the RAS/MAPK signaling pathway in cancer cells.
Caption: SOS1 signaling pathway and PROTAC-induced degradation.
Experimental Workflow Overview
A general workflow for assessing PROTAC-induced degradation using mass spectrometry is outlined below. This workflow is applicable to both targeted and global proteomics approaches, with specific variations in the sample preparation and data analysis steps.
Caption: Mass spectrometry workflow for PROTAC analysis.
Protocols
Protocol 1: Targeted Proteomics using Parallel Reaction Monitoring (PRM)
This protocol provides a method for the sensitive and specific quantification of SOS1 protein levels.
1. Cell Culture and Treatment:
-
Culture NCI-H358 cells in appropriate media and conditions.
-
Treat cells with "this compound" at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
Harvest cells by scraping and wash with ice-cold PBS.
2. Cell Lysis and Protein Extraction:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) and protease/phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
3. Protein Digestion:
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
4. Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip.
-
Elute peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
5. LC-MS/MS Analysis (PRM Mode):
-
Reconstitute dried peptides in 0.1% formic acid.
-
Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Develop a PRM method targeting specific, unique peptides of SOS1 (see Table 1).
-
Include a list of precursor ions for the targeted peptides in the inclusion list of the mass spectrometer.
-
Acquire high-resolution MS2 spectra for the targeted precursor ions.
6. Data Analysis:
-
Process the raw data using software such as Skyline or MaxQuant.
-
Integrate the peak areas of the fragment ions for each targeted SOS1 peptide.
-
Normalize the peptide intensities to a stable housekeeping protein or total ion current.
-
Calculate the relative abundance of SOS1 across different treatment conditions.
Table 1: Example of Targeted Peptides for Human SOS1
| Peptide Sequence | Precursor m/z (z=2) |
| VFLENVIR | 479.28 |
| YLNDLSVR | 488.27 |
| LGEAVYAAK | 475.27 |
| FADDVLK | 409.72 |
| IFLDQILR | 509.82 |
(Note: These are example peptides and should be empirically validated for optimal performance.)
Protocol 2: Global Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol allows for the comprehensive identification and quantification of thousands of proteins to assess the global cellular response to the PROTAC, including off-target effects.
1-4. Cell Culture, Lysis, Digestion, and Desalting:
-
Follow steps 1-4 from the PRM protocol.
5. TMT Labeling:
-
Reconstitute the dried, desalted peptides from each condition in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMTpro reagent to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
-
Desalt the combined, labeled peptide mixture using a C18 StageTip.
6. High pH Reversed-Phase Fractionation:
-
Fractionate the TMT-labeled peptide mixture using high pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
Collect several fractions (e.g., 12-24) and concatenate them into a smaller number of final fractions (e.g., 6-12).
-
Dry the fractions in a vacuum centrifuge.
7. LC-MS/MS Analysis:
-
Reconstitute each fraction in 0.1% formic acid.
-
Analyze each fraction by LC-MS/MS using a high-resolution mass spectrometer.
-
Use a data-dependent acquisition (DDA) method with a high-resolution MS1 scan followed by MS2 scans of the most abundant precursor ions.
-
Utilize higher-energy collisional dissociation (HCD) for fragmentation to generate reporter ions for quantification.
8. Data Analysis:
-
Process the raw data using a software suite capable of TMT analysis (e.g., Proteome Discoverer, MaxQuant).
-
Perform protein identification by searching the MS2 spectra against a human protein database.
-
Quantify the relative protein abundance based on the reporter ion intensities from the MS2 spectra.
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with "this compound".
Table 2: Expected Quantitative Data from TMT Experiment
| Protein | Gene | Fold Change (PROTAC vs. Vehicle) | p-value |
| Son of sevenless homolog 1 | SOS1 | < 0.1 | < 0.001 |
| Protein A | GENEA | ~ 1.0 | > 0.05 |
| Protein B (Off-target) | GENEB | < 0.5 | < 0.01 |
| Protein C (Downstream) | GENEC | > 2.0 | < 0.01 |
(Note: This table represents hypothetical data to illustrate the expected output.)
Data Presentation and Interpretation
Quantitative data from both targeted and global proteomics experiments should be summarized in clear and well-structured tables for easy comparison. For targeted PRM analysis, a table showing the relative abundance of SOS1 at different concentrations and time points of PROTAC treatment is recommended. For global TMT analysis, a table listing all significantly regulated proteins with their corresponding fold changes and p-values will provide a comprehensive overview of the PROTAC's effects. Volcano plots are also a useful visualization for global proteomics data, highlighting proteins with both statistically significant and biologically meaningful changes in abundance.
By employing these mass spectrometry-based methods, researchers can effectively and accurately characterize the induced degradation of SOS1 by "this compound" and gain valuable insights into its mechanism of action and cellular effects.
References
- 1. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Activation of multiple signaling pathways causes developmental defects in mice with a Noonan syndrome–associated Sos1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sapient.bio [sapient.bio]
- 9. panomebio.com [panomebio.com]
- 10. Protein Degrader [proteomics.com]
Application Notes and Protocols for Studying Drug Resistance in Cancer Cells using PROTAC SOS1 degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy. One mechanism of resistance involves the reactivation of signaling pathways that promote cell survival and proliferation. The RAS signaling pathway, frequently hyperactivated in various cancers, is a key driver of tumorigenesis and resistance to targeted therapies. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS. Consequently, targeting SOS1 presents a promising strategy to overcome drug resistance.
PROTAC SOS1 degrader-5 (also referred to as compound 4) is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SOS1 protein.[1] Unlike traditional small molecule inhibitors that only block the function of a protein, PROTACs hijack the cell's ubiquitin-proteasome system to eliminate the target protein entirely.[2] This offers a potential advantage in overcoming resistance mechanisms mediated by protein overexpression or scaffolding functions of the target protein.
These application notes provide a comprehensive guide for utilizing this compound to study and potentially overcome drug resistance in cancer cells. Detailed protocols for key experiments are provided to facilitate the investigation of its efficacy and mechanism of action.
Data Presentation
In Vitro Efficacy of this compound
| Compound | Cell Line | Mutation Status | DC50 (nM) | IC50 (nM) | Reference |
| This compound | NCI-H358 | KRAS G12C | 13 | 5 | [1] |
Table 1: Potency of this compound in the NCI-H358 non-small cell lung cancer cell line. DC50 represents the concentration required to degrade 50% of the target protein, and IC50 is the concentration that inhibits 50% of cell proliferation.
Comparative In Vitro Activity of Various PROTAC SOS1 Degraders
| Compound | Cell Line | Mutation Status | DC50 (nM) | IC50 (µM) | Reference |
| PROTAC SOS1 degrader-1 (compound 9d) | NCI-H358 | KRAS G12C | 98.4 | - | [3] |
| PROTAC SOS1 degrader-3 (P7) | SW620 | KRAS G12V | 590 | - | [4] |
| PROTAC SOS1 degrader-3 (P7) | HCT116 | KRAS G13D | 750 | - | [4] |
| PROTAC SOS1 degrader-3 (P7) | SW1417 | KRAS G12D | 190 | - | [4] |
Table 2: Degradation and anti-proliferative activities of different PROTAC SOS1 degraders in various cancer cell lines.
Signaling Pathways and Experimental Workflows
Figure 1: Simplified SOS1-RAS-MAPK Signaling Pathway. SOS1 acts as a guanine nucleotide exchange factor (GEF) to activate RAS, leading to the downstream activation of the RAF-MEK-ERK cascade, which promotes cancer cell proliferation and survival.
Figure 2: Mechanism of Action of this compound. The PROTAC molecule simultaneously binds to the SOS1 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1.
Figure 3: Experimental Workflow for Studying Drug Resistance. This diagram outlines the key steps to assess the efficacy of this compound in both drug-sensitive and drug-resistant cancer cell models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted degrader solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for SOS1 Degradation
This protocol is to confirm the degradation of the SOS1 protein following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the extent of SOS1 degradation.
Immunoprecipitation for SOS1 Ubiquitination
This protocol is to verify that this compound induces the ubiquitination of SOS1.
Materials:
-
Cancer cell line of interest
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., Triton X-100 based buffer with protease inhibitors and NEM)
-
Anti-SOS1 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Culture cells to 70-80% confluency in 10 cm dishes.
-
Pre-treat cells with MG132 (10 µM) for 2-4 hours to allow ubiquitinated proteins to accumulate.
-
Treat the cells with this compound for 4-6 hours.
-
Lyse the cells and determine the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-SOS1 antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in sample buffer.
-
Perform western blotting as described above, using an anti-ubiquitin antibody to detect ubiquitinated SOS1.
In Vivo Xenograft Model for Efficacy and Resistance Studies
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for SOS1 levels).
-
To study drug resistance, tumors can be allowed to regrow after an initial treatment period, and then a second round of treatment can be initiated.
Conclusion
This compound is a valuable tool for investigating the role of SOS1 in cancer cell proliferation and drug resistance. The protocols provided herein offer a framework for characterizing its activity and exploring its potential to overcome resistance to conventional cancer therapies. By inducing the degradation of SOS1, this PROTAC offers a novel therapeutic strategy that may be effective in cancers driven by aberrant RAS signaling. Further studies, including combination therapies with other targeted agents, are warranted to fully elucidate its therapeutic potential.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of PROTAC SOS1 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC SOS1 degrader-5, also referred to as degrader 4 in some literature, is a potent and selective degrader of the Son of Sevenless homolog 1 (SOS1) protein.[1] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key regulators of cell proliferation and survival.[2] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[2][3] this compound functions by hijacking the cell's natural protein disposal system to specifically target and degrade the SOS1 protein, thereby inhibiting downstream RAS signaling and suppressing tumor growth.[1]
These application notes provide detailed protocols for the in vivo dosing and administration of this compound in preclinical mouse models, based on published data and established methodologies for PROTAC evaluation.
Signaling Pathway of SOS1
SOS1 acts as a crucial intermediary in the receptor tyrosine kinase (RTK) signaling cascade that leads to the activation of RAS and the subsequent MAPK/ERK pathway.[2] Upon growth factor binding to an RTK, the receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2. SOS1 is then recruited to the plasma membrane where it interacts with RAS, catalyzing the exchange of GDP for GTP and thereby activating RAS. Activated RAS, in turn, initiates a phosphorylation cascade through RAF, MEK, and ERK, leading to the regulation of gene expression involved in cell proliferation, differentiation, and survival.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Assays to Measure the Downstream Effects of PROTAC SOS1 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC SOS1 degrader-5 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Son of Sevenless homolog 1 (SOS1) protein.[1][2] SOS1 is a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins by promoting the exchange of GDP for GTP.[3] In many cancers, the RAS signaling pathway is hyperactivated, leading to uncontrolled cell proliferation and survival. By degrading SOS1, this compound effectively inhibits the activation of RAS and its downstream signaling cascades, most notably the MAPK/ERK pathway.[3][4][5] This mechanism provides a promising therapeutic strategy for treating KRAS-mutant cancers.[5][6][7]
These application notes provide detailed protocols for cellular assays to quantify the downstream effects of this compound, including SOS1 degradation, inhibition of the RAS-ERK signaling pathway, and anti-proliferative activity.
SOS1-RAS-MAPK Signaling Pathway
The following diagram illustrates the central role of SOS1 in activating the RAS-MAPK signaling cascade. This compound targets SOS1 for proteasomal degradation, thereby blocking this pathway at a critical upstream node.
Caption: SOS1-mediated activation of the RAS-MAPK pathway and its inhibition by this compound.
Application Note 1: Quantification of SOS1 Protein Degradation by Western Blot
Principle: This assay quantifies the degradation of SOS1 protein induced by this compound. Western blotting is used to measure the levels of SOS1 protein in cell lysates following treatment with the degrader. The half-maximal degradation concentration (DC50) is a key parameter determined from this assay.
Data Presentation:
| Compound | Cell Line | DC50 | Reference |
| This compound | NCI-H358 | 13 nM | [1][2] |
| SIAIS562055 | K562 | 62.5 nM | [8] |
| SIAIS562055 | KU812 | 8.4 nM | [8] |
Experimental Protocol: Western Blot for SOS1 Degradation
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., NCI-H358) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100 V for 1-2 hours or overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To ensure equal protein loading, probe the same membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SOS1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of SOS1 degradation relative to the vehicle control. Plot the percentage of degradation against the log concentration of the degrader to determine the DC50 value.
-
Caption: Western Blot experimental workflow.
Application Note 2: Assessment of Downstream RAS-ERK Pathway Inhibition
Part A: RAS Activation Assay
Principle: This assay measures the level of active, GTP-bound RAS, which is the direct downstream target of SOS1's GEF activity. A common method is a pull-down assay that uses the RAS-binding domain (RBD) of RAF1, which specifically binds to GTP-bound RAS. The pulled-down active RAS is then detected by Western blot.
Data Presentation:
| Treatment | Expected Outcome on RAS-GTP Levels |
| Vehicle (DMSO) | Basal level of active RAS |
| This compound | Significant reduction in active RAS |
Experimental Protocol: RAS Activation Pull-Down Assay
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency. For some cell lines, serum starvation for 4-6 hours prior to treatment can reduce basal RAS activation.
-
Treat cells with this compound at an effective concentration (e.g., 10x DC50) for the desired duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with 1x Assay/Lysis Buffer.
-
Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Affinity Precipitation of GTP-RAS:
-
Normalize the protein concentration of the lysates.
-
To each lysate (e.g., 500 µg of total protein), add Raf1-RBD agarose beads.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
As positive and negative controls, a separate aliquot of untreated lysate can be loaded with non-hydrolyzable GTPγS (active) or GDP (inactive), respectively, prior to the pull-down.
-
-
Washing and Elution:
-
Pellet the agarose beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 1x Assay/Lysis Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Also, load a small fraction of the total cell lysate (input) to verify the presence of RAS protein in all samples.
-
Perform Western blotting as described in Application Note 1, using a primary antibody specific for the RAS isoform of interest (e.g., pan-RAS or KRAS).
-
Analyze the band intensities to compare the levels of active RAS between treated and untreated samples.
-
Caption: RAS activation pull-down assay workflow.
Part B: ERK Phosphorylation Assay by Western Blot
Principle: Degradation of SOS1 and subsequent inhibition of RAS activity leads to a decrease in the phosphorylation of downstream kinases in the MAPK pathway, including ERK1/2. This assay measures the levels of phosphorylated ERK (p-ERK) relative to total ERK to assess the inhibitory effect of this compound on the signaling cascade.
Data Presentation:
| Compound | Effect on p-ERK | Reference |
| This compound | Expected to inhibit ERK phosphorylation | [4][5] |
| SIAIS562055 | Sustained inhibition of downstream ERK pathways | [4][5] |
| BI-3406 (SOS1 inhibitor) | Reduces pERK levels | [9] |
Experimental Protocol: Western Blot for p-ERK/Total ERK
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from the "Western Blot for SOS1 Degradation" protocol. It is often beneficial to use shorter treatment times (e.g., 2-6 hours) to observe maximal inhibition of signaling before secondary effects occur.
-
-
Protein Quantification and SDS-PAGE:
-
Follow steps 3 and 4 from the SOS1 Western Blot protocol. Use a 12% SDS-polyacrylamide gel for better resolution of ERK1 (44 kDa) and ERK2 (42 kDa).
-
-
Protein Transfer:
-
Follow step 5 from the SOS1 Western Blot protocol.
-
-
Immunoblotting for p-ERK:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (BSA is often preferred over milk for phospho-antibodies to reduce background).
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody as described previously.
-
-
Detection and Re-probing for Total ERK:
-
Detect the p-ERK signal using ECL.
-
To normalize for the total amount of ERK protein, the membrane can be stripped and re-probed.
-
Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.
-
Wash thoroughly with TBST.
-
Block the membrane again and incubate with a primary antibody against total ERK1/2.
-
Proceed with secondary antibody incubation and detection as before.
-
-
Analysis:
-
Quantify the band intensities for both p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Compare the ratio in treated samples to the vehicle control to determine the extent of ERK pathway inhibition.
-
Application Note 3: Measurement of Anti-proliferative Effects
Principle: By inhibiting the SOS1-RAS-ERK signaling pathway, which is critical for cell growth and survival, this compound is expected to reduce the proliferation of cancer cells. Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to quantify this anti-proliferative effect and determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Compound | Cell Line | IC50 | Reference |
| This compound | NCI-H358 | 5 nM | [1][2] |
| SIAIS562055 | K562 | 201.1 nM | [8] |
| SIAIS562055 | KU812 | 45.6 nM | [8] |
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the compound over a range of concentrations (e.g., 0.1 nM to 10 µM). Include wells with vehicle control (DMSO) and wells with medium only (for background measurement).
-
Incubate the plate for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average background luminescence (medium only) from all other measurements.
-
Normalize the data to the vehicle control, setting the viability of vehicle-treated cells to 100%.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Caption: Cell viability assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 8. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Troubleshooting & Optimization
Troubleshooting inconsistent "PROTAC SOS1 degrader-5" results in western blots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "PROTAC SOS1 degrader-5" in Western blot experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to the target protein, Son of Sevenless 1 (SOS1), and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome. This targeted degradation removes the scaffolding and catalytic functions of SOS1.[1][2]
Q2: What is the role of SOS1 in cellular signaling?
A2: SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the RAS/MAPK signaling pathway.[3] It facilitates the exchange of GDP for GTP on Ras proteins, leading to their activation. Activated Ras then triggers a downstream cascade of protein kinases that regulate essential cellular processes, including proliferation, differentiation, and survival.
Q3: What are the expected outcomes of successful SOS1 degradation?
A3: Successful degradation of SOS1 is expected to reduce the levels of total SOS1 protein, which can be visualized by Western blot. This should lead to a downstream decrease in the phosphorylation of ERK (pERK), a key component of the MAPK pathway.[3][4]
Q4: What are some recommended controls for a Western blot experiment with this compound?
A4: To ensure the validity of your results, it is crucial to include the following controls:
-
Positive Control Lysate: A lysate from a cell line known to express high levels of SOS1. This confirms that your antibody and detection system are working correctly.[5]
-
Negative Control Lysate: A lysate from a cell line with very low or no SOS1 expression, or a validated SOS1 knockout cell line. This helps to assess the specificity of your antibody.
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the PROTAC degrader. This serves as the baseline for assessing degradation.
-
Inactive Degrader Control: If available, use a structurally similar but inactive version of the degrader that does not bind to the E3 ligase or the target protein. This helps to rule out off-target effects of the compound itself.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) is essential to ensure equal protein loading across all lanes.
Troubleshooting Inconsistent Western Blot Results
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent Western blot results with this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or No SOS1 Signal in All Lanes | Ineffective Primary Antibody: The antibody may not be specific or sensitive enough. | - Use a validated antibody for SOS1. Check the datasheet for recommended applications and dilutions.- Perform a dot blot to confirm the antibody is active. |
| Low Protein Load: Insufficient total protein was loaded onto the gel. | - Increase the amount of protein loaded per well (20-40 µg is a common range).- Confirm protein concentration with a BCA or Bradford assay before loading. | |
| Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane. | - Verify transfer efficiency by staining the membrane with Ponceau S before blocking.- Optimize transfer time and voltage based on the molecular weight of SOS1 (~150 kDa). | |
| No SOS1 Degradation Observed | PROTAC Inactivity: The degrader may have degraded due to improper storage or handling. | - Prepare fresh stock solutions of the PROTAC. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.- Confirm the chemical integrity of the PROTAC if possible. |
| Incorrect PROTAC Concentration: The concentration used may be outside the optimal range for degradation. | - Perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. | |
| Insufficient Treatment Time: The incubation time may not be long enough to observe degradation. | - Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. | |
| Cell Line Resistance: The cell line may lack the necessary E3 ligase components or have other resistance mechanisms. | - Confirm that the cell line expresses the E3 ligase (e.g., Cereblon or VHL) that your PROTAC utilizes.- Consider testing in a different cell line known to be sensitive to this degrader. | |
| High Background | Insufficient Blocking: Non-specific binding sites on the membrane are not adequately blocked. | - Increase the blocking time (e.g., 1-2 hours at room temperature).- Try a different blocking agent (e.g., 5% non-fat milk or 3-5% BSA in TBST). |
| Primary/Secondary Antibody Concentration Too High: Excessive antibody concentration can lead to non-specific binding. | - Decrease the concentration of the primary and/or secondary antibody by performing a titration. | |
| Multiple Non-Specific Bands | Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. | - Use a more specific, validated antibody.- Increase the stringency of your washes (e.g., increase the number of washes or the Tween-20 concentration). |
| Sample Degradation: Proteases in the cell lysate may have degraded the target protein. | - Always add fresh protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice at all times. |
Quantitative Data Summary
The following table summarizes data for various SOS1 PROTAC degraders to provide an expected range of activity. Note that "this compound" is reported to have a DC50 of 13 nM.[6]
| Degrader | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Reference |
| This compound | NCI-H358 | 13 nM | 5 nM | [6] |
| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 nM | 0.525 µM | [7] |
| MIA-PaCa2 | 255 nM | 0.218 µM | [7] | |
| AsPC-1 | 119 nM | 0.307 µM | [7] | |
| PROTAC SOS1 degrader-3 (P7) | SW620 | 0.59 µM | - | [5] |
| HCT116 | 0.75 µM | - | [5] | |
| SW1417 | 0.19 µM | - | [5] |
Experimental Protocols
This section provides a detailed, example methodology for a Western blot experiment to assess SOS1 degradation. This protocol is adapted from studies on similar SOS1 PROTACs and should be optimized for your specific experimental conditions.[3][6]
1. Cell Culture and Treatment
-
Cell Lines: NCI-H358 (human lung carcinoma), SW620 (human colorectal adenocarcinoma), or other relevant cell lines.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., for a dose-response, use a range from 1 nM to 10 µM).
-
Treat the cells for the desired amount of time (e.g., for a time-course, use a range from 2 to 24 hours). Include a vehicle-only control (DMSO).
-
2. Cell Lysis
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel (a 4-12% gradient gel is suitable for the size of SOS1).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SOS1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
8. Stripping and Re-probing (for loading control)
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane and re-block as described above.
-
Probe the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) and repeat the detection steps.
Signaling Pathway Diagram
Diagram: this compound Mechanism of Action
Caption: Mechanism of SOS1 signaling and its targeted degradation by this compound.
References
- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Overcoming the hook effect with "PROTAC SOS1 degrader-5"
Welcome to the technical support center for PROTAC SOS1 Degrader-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein.[1] It functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. By degrading SOS1, this PROTAC disrupts the RAS/MAPK signaling pathway, which is crucial for cell proliferation and survival, particularly in cancers with KRAS mutations.[2][3]
Q2: What are the key parameters to consider when using this compound?
A2: The key parameters for this compound are its degradation capability (DC50) and its inhibitory concentration (IC50). The DC50 is the concentration at which 50% of the target protein is degraded, while the IC50 is the concentration at which 50% of a biological function (like cell proliferation) is inhibited. For this compound, the reported DC50 is 13 nM and the IC50 is 5 nM in NCI-H358 cells.[1]
Q3: What is the "hook effect" and how does it relate to PROTACs?
A3: The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[4][5][6] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with SOS1 alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[4][7] This saturation of binary complexes prevents the formation of the "bridge" between the target and the E3 ligase.
Troubleshooting Guide: Overcoming the Hook Effect
Q4: My SOS1 degradation is decreasing at higher concentrations of this compound. How can I confirm this is the hook effect?
A4: To confirm the hook effect, you should perform a dose-response experiment with a wide range of this compound concentrations. A typical hook effect will show a bell-shaped curve for ternary complex formation or an inverted bell-shaped curve for protein degradation, where the effect increases with concentration up to a certain point and then decreases.[4][6][7]
Experimental Workflow for Identifying the Hook Effect
Caption: Workflow for identifying the hook effect with this compound.
Q5: How can I mitigate the hook effect in my experiments?
A5: The primary strategy to mitigate the hook effect is to perform a careful dose-response analysis to identify the optimal concentration range for this compound. This optimal concentration will maximize ternary complex formation and subsequent SOS1 degradation.
Troubleshooting Steps:
-
Concentration Titration: Test a broad range of concentrations, for example, from 0.1 nM to 10 µM, in a log or semi-log dilution series. This will help to clearly define the bell-shaped response curve.
-
Ternary Complex Quantification: Use biophysical assays like AlphaLISA, HTRF, or Co-Immunoprecipitation to directly measure the formation of the SOS1-PROTAC-E3 ligase ternary complex at different PROTAC concentrations.[4][8][][10][11] A bell-shaped curve in these assays will directly demonstrate the hook effect.[4]
-
Time-Course Experiment: At the optimal concentration, perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of SOS1 degradation.
Quantitative Data Summary
The following table summarizes the degradation and inhibitory potencies of various PROTAC SOS1 degraders.
| Degrader Name | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand | Reference(s) |
| This compound | 13 | N/A | NCI-H358 | N/A | [1] |
| PROTAC SOS1 degrader-1 | 98.4 | >90 | NCI-H358 | VHL | [] |
| PROTAC SOS1 degrader-3 (P7) | 590 | >90 | SW620 | Cereblon | [12] |
| BTX-B01 | 0.9 | >85 | MIA PaCa-2 | Cereblon | [7] |
| BTX-D02 | 0.2 | >85 | MIA PaCa-2 | Cereblon | [7] |
| SIAIS562055 | <15 | N/A | K562 | Cereblon | [6] |
Signaling Pathway
The diagram below illustrates the role of SOS1 in the RAS/MAPK signaling pathway and the mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. revvity.co.jp [revvity.co.jp]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of "PROTAC SOS1 degrader-5" in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC SOS1 degrader-5 in their experiments. Our goal is to help you identify and address potential off-target effects to ensure the validity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the Son of Sevenless homolog 1 (SOS1) protein.[1] It functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome.[2] By degrading SOS1, the PROTAC aims to inhibit the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[3][4]
Q2: I am observing a phenotype, but how can I be sure it is due to SOS1 degradation and not off-target effects?
This is a critical question in any experiment involving targeted protein degradation. To confirm that the observed phenotype is a direct result of SOS1 degradation, a series of control experiments are essential. These include:
-
Inactive Epimer/Negative Control: Use a structurally similar version of the PROTAC that cannot bind to the E3 ligase or the target protein. This control should not induce SOS1 degradation, and therefore, should not produce the same phenotype.
-
Rescue Experiment: Re-express a version of SOS1 that is resistant to degradation by the PROTAC in your cells. If the phenotype is reversed, it strongly suggests it was due to the loss of SOS1.
Q3: What are the potential sources of off-target effects with this compound?
Off-target effects with PROTACs can arise from several sources:[5]
-
Degradation of other proteins: The PROTAC might induce the degradation of proteins other than SOS1. This can happen if the target-binding part of the PROTAC has affinity for other proteins, or if the E3 ligase component leads to the ubiquitination of unintended targets.[6]
-
Pharmacological effects of the PROTAC molecule itself: The PROTAC molecule, independent of its degradation activity, might inhibit or activate other cellular pathways.[7]
-
"Hook Effect": At very high concentrations, the PROTAC can form binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation of the target and potentially misleading dose-response curves.
Q4: How can I experimentally assess the specificity of this compound?
The gold standard for assessing the specificity of a PROTAC is global proteomic analysis.[8] Techniques like mass spectrometry-based proteomics can provide an unbiased view of the entire proteome, allowing you to identify any proteins that are unintentionally degraded upon treatment with the PROTAC.[9][10] It is crucial to compare the proteomic profile of cells treated with the active PROTAC to those treated with a vehicle control and an inactive epimer.
Troubleshooting Guide: Addressing Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects in your experiments with this compound.
Issue 1: Unexpected or Inconsistent Phenotype
Possible Cause: Off-target protein degradation or non-specific pharmacological effects.
Troubleshooting Steps:
-
Verify SOS1 Degradation:
-
Perform a dose-response and time-course experiment to confirm that this compound effectively degrades SOS1 in your specific cell line and experimental conditions. Use Western blotting to quantify SOS1 protein levels.
-
-
Run Control Experiments:
-
Treat cells with an inactive epimer of the PROTAC. The phenotype should not be observed with this control.
-
Perform a rescue experiment by overexpressing a degradation-resistant SOS1 mutant.
-
-
Perform Global Proteomics:
-
Conduct a mass spectrometry-based proteomics experiment to identify any off-target proteins that are degraded.[8]
-
Issue 2: Discrepancy Between Genotype (SOS1 Knockdown) and Phenotype (PROTAC Treatment)
Possible Cause: The PROTAC may have off-target effects that are independent of SOS1 degradation.
Troubleshooting Steps:
-
Compare with Orthogonal Methods:
-
Use siRNA or CRISPR to deplete SOS1 and compare the resulting phenotype to that observed with the PROTAC.
-
-
Investigate Downstream Signaling:
-
Analyze key downstream effectors of the RAS/MAPK pathway (e.g., p-ERK, p-MEK) to confirm that the PROTAC is modulating the intended pathway.[11]
-
-
Consider Scaffolding Effects:
-
The degradation of SOS1 may disrupt protein complexes, leading to effects that are not solely due to the loss of its guanine nucleotide exchange factor activity.[12]
-
Data Presentation
Table 1: Example Data for SOS1 Degradation by a PROTAC
| Compound | Concentration (nM) | SOS1 Degradation (%) | p-ERK Inhibition (%) |
| PROTAC SOS1 Degrader | 10 | 25 | 15 |
| 100 | 85 | 70 | |
| 1000 | 95 | 80 | |
| Inactive Epimer | 1000 | < 5 | < 5 |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Proteomics Data Summary
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Function |
| SOS1 | -3.5 | < 0.001 | Target Protein (Guanine nucleotide exchange factor) |
| Protein X | -2.8 | < 0.01 | Potential Off-Target |
| Protein Y | 0.1 | > 0.05 | Not Significantly Changed |
| Protein Z | -0.5 | > 0.05 | Not Significantly Changed |
This table illustrates how proteomics data can be summarized to identify potential off-target effects.
Experimental Protocols
Protocol 1: Western Blotting for SOS1 Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, an inactive epimer, and a vehicle control for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize SOS1 levels to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Global Proteomics using Mass Spectrometry
-
Sample Preparation: Treat cells with this compound, an inactive epimer, and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
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Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the controls.
Visualizations
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Caption: Mechanism of action for a PROTAC SOS1 degrader.
Caption: A workflow for troubleshooting off-target effects.
References
- 1. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sapient.bio [sapient.bio]
- 9. researchgate.net [researchgate.net]
- 10. Protein Degrader [proteomics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for maximal SOS1 degradation with "PROTAC SOS1 degrader-5"
Welcome to the technical support center for "PROTAC SOS1 degrader-5". This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal SOS1 degradation. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and illustrative diagrams to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for "this compound"?
A1: "this compound" is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule with one end binding to the SOS1 protein and the other end recruiting an E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome.[2][3] This event-driven pharmacology allows for the catalytic degradation of the target protein, meaning a single PROTAC molecule can induce the degradation of multiple SOS1 proteins.[3]
Q2: What is the role of SOS1 in cellular signaling?
A2: SOS1 (Son of Sevenless Homolog 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the RAS/MAPK signaling pathway.[4][5][6] It activates RAS proteins by promoting the exchange of GDP for GTP.[6] Activated RAS then initiates a downstream signaling cascade (including RAF, MEK, and ERK) that regulates essential cellular processes like proliferation, differentiation, and survival.[4][5] In certain cancers, particularly those with KRAS mutations, SOS1 activity is crucial for sustaining oncogenic signaling.[7][8]
Q3: How do I determine the optimal incubation time for SOS1 degradation?
A3: The optimal incubation time for maximal SOS1 degradation can vary depending on the cell line and experimental conditions.[9] A time-course experiment is recommended. Treat your cells with a fixed concentration of "this compound" and harvest cell lysates at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours). Analyze SOS1 protein levels by Western blot to identify the time point at which the most significant degradation is observed. Shorter treatment times (under 6 hours) are often used to identify the direct targets of PROTAC-induced degradation.[10][11]
Q4: What concentration of "this compound" should I use?
A4: The effective concentration of a PROTAC can vary significantly.[9] It is best to perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend testing a range of concentrations (e.g., 1 nM to 10 µM) for a fixed, optimal incubation time. This will allow you to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation). For some SOS1 degraders, a DC50 in the nanomolar range has been reported.[12]
Q5: How can I confirm that SOS1 degradation is proteasome-dependent?
A5: To confirm that the degradation of SOS1 is mediated by the proteasome, you can co-treat your cells with "this compound" and a proteasome inhibitor (e.g., MG132 or bortezomib).[9] If the degradation of SOS1 is prevented or reduced in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-dependent.[9]
Troubleshooting Guide
Q1: I am not observing any SOS1 degradation after treatment with "this compound". What could be the issue?
A1: Several factors could contribute to a lack of SOS1 degradation:
-
Suboptimal Incubation Time or Concentration: Ensure you have performed thorough time-course and dose-response experiments to identify the optimal conditions for your cell line.
-
Cell Line Specifics: The expression levels of the target E3 ligase can vary between cell lines, affecting PROTAC efficiency. Consider testing different cell lines if possible.
-
Compound Integrity: Verify the integrity and concentration of your "this compound" stock solution. Improper storage or handling can lead to compound degradation.
-
Experimental Protocol: Review your Western blot protocol. Ensure complete cell lysis and include protease inhibitors in your lysis buffer to prevent protein degradation during sample preparation.[13][14]
Q2: I am observing high variability in SOS1 degradation between replicate experiments. How can I improve consistency?
A2: High variability can be addressed by:
-
Consistent Cell Culture Practices: Ensure cells are seeded at a consistent density and are in a logarithmic growth phase at the time of treatment. A confluence of around 70% is often a good starting point.[15]
-
Accurate Reagent Preparation: Prepare fresh dilutions of "this compound" for each experiment from a validated stock solution.
-
Precise Loading for Western Blots: Use a protein quantification assay (e.g., BCA assay) to ensure equal loading of total protein for each sample.[16]
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) on your Western blots to normalize for any loading inaccuracies.
Q3: After an initial decrease, I see SOS1 protein levels recovering at later time points. Is this expected?
A3: This phenomenon, known as the "hook effect," can occur at high PROTAC concentrations where the formation of binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) is favored over the productive ternary complex (SOS1-PROTAC-E3 ligase), leading to reduced degradation.[17] Alternatively, at later time points, the cell may be compensating by increasing the synthesis of new SOS1 protein. A detailed time-course experiment will help to characterize the kinetics of degradation and recovery in your system.
Q4: My cell viability assay shows significant cytotoxicity even at low concentrations of the degrader. What should I do?
A4: High cytotoxicity could be due to:
-
On-target Toxicity: Degradation of SOS1 may be detrimental to the specific cell line being used.
-
Off-target Effects: The PROTAC molecule may have off-target effects that induce cell death.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. Consider performing a time-course cell viability experiment to determine if the cytotoxicity is time-dependent. You can also test a negative control PROTAC that does not bind to SOS1 but retains the E3 ligase binder to assess off-target toxicity.
Data Presentation
Table 1: Time-Course of SOS1 Degradation This table summarizes hypothetical data from a time-course experiment to determine the optimal incubation time for SOS1 degradation. Cells were treated with 100 nM of "this compound".
| Incubation Time (hours) | SOS1 Protein Level (% of Control) | Standard Deviation |
| 0 | 100% | ± 5.0% |
| 2 | 85% | ± 6.2% |
| 4 | 60% | ± 5.5% |
| 8 | 35% | ± 4.8% |
| 12 | 15% | ± 3.1% |
| 24 | 10% | ± 2.5% |
| 48 | 25% | ± 4.2% |
Table 2: Dose-Response of SOS1 Degradation This table presents hypothetical data from a dose-response experiment at the optimal incubation time of 24 hours.
| "this compound" Concentration (nM) | SOS1 Protein Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100% | ± 4.5% |
| 1 | 90% | ± 5.1% |
| 10 | 65% | ± 6.0% |
| 50 | 25% | ± 3.8% |
| 100 | 10% | ± 2.7% |
| 500 | 8% | ± 2.1% |
| 1000 | 12% | ± 3.3% |
Experimental Protocols
Protocol 1: Western Blot for SOS1 Degradation
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: Treat cells with the desired concentrations of "this compound" for the indicated incubation times. Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.[18]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software. Normalize the SOS1 signal to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of "this compound" for the desired time (e.g., 72 hours). Include a vehicle control.
-
Assay Procedure (example with CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of "this compound".
Caption: Experimental workflow for optimizing incubation time.
Caption: Simplified SOS1 signaling pathway (RAS/MAPK).
References
- 1. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. SOS1 - Wikipedia [en.wikipedia.org]
- 7. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 8. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. reddit.com [reddit.com]
- 16. biorxiv.org [biorxiv.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Protein degradation analysis by western blot [bio-protocol.org]
Managing "PROTAC SOS1 degrader-5" toxicity in cell culture
Technical Support Center: PROTAC SOS1 Degrader-5
This guide provides troubleshooting and frequently asked questions for researchers using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Son of Sevenless homolog 1 (SOS1) protein. It functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins by promoting the exchange of GDP for GTP.[3][4] By degrading SOS1, the degrader inhibits the RAS/MAPK signaling pathway, which is critical for cell proliferation, differentiation, and survival.[5][6][7]
Q2: In which cancer types or cell lines is this compound expected to be most effective?
A2: Degrading SOS1 is a therapeutic strategy for cancers with mutations in the KRAS gene, such as certain types of colorectal, lung, and pancreatic cancers.[1][2][8] These cancers often rely on SOS1 to activate the mutant KRAS protein.[9] Therefore, cell lines with KRAS mutations (e.g., NCI-H358, MIA PaCa-2) are expected to be sensitive to this degrader.[8][10] Its effectiveness can be enhanced when used in combination with direct KRAS inhibitors.[11][12]
Q3: What is the difference between a SOS1 degrader and a SOS1 inhibitor?
A3: A SOS1 inhibitor, such as BI-3406, blocks the interaction between SOS1 and KRAS, preventing KRAS activation.[1][8] A SOS1 degrader, like this compound, physically eliminates the SOS1 protein from the cell.[1][2] This degradation can offer a more profound and durable inhibition of the signaling pathway and may also remove non-enzymatic scaffolding functions of the SOS1 protein.[1] Degraders can be effective at lower concentrations due to their catalytic mode of action.[13]
Q4: What are the potential on-target and off-target toxicities of PROTACs?
A4: On-target toxicity can occur if the targeted protein (SOS1) is essential for the survival of normal, healthy cells. Prolonged or potent degradation of SOS1 could disrupt normal cellular processes.[13][14] Off-target toxicity can arise if the PROTAC unintentionally degrades other proteins. This is assessed using proteomics to identify unintended protein degradation and functional assays to monitor adverse cellular effects.[15] The choice of E3 ligase binder can also influence toxicity, as the expression of E3 ligases can vary between different tissues.[14]
Troubleshooting Guide
This section addresses common issues encountered during cell culture experiments with this compound.
Issue 1: High Cell Toxicity or Death at Expected Efficacious Concentrations
If you observe excessive cell death, apoptosis, or a sharp drop in viability even at low nanomolar concentrations, consider the following causes and solutions.
Possible Causes:
-
On-Target Toxicity: The cell line may be highly dependent on the RAS/MAPK pathway, and its inhibition via SOS1 degradation is potently cytotoxic.
-
Off-Target Effects: The degrader may be affecting other essential proteins.[15]
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Experimental Error: Incorrect dilution of the compound stock.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Western Blot: Verify that SOS1 protein levels are significantly reduced at the concentrations causing toxicity.
-
Rescue Experiment: If possible, transfect cells with a degrader-resistant mutant of SOS1. If the toxicity is on-target, these cells should show increased survival.
-
-
Assess Apoptosis:
-
Conduct a Caspase-3/7 activity assay to determine if the observed cell death is due to apoptosis. An increase in caspase activity concurrent with SOS1 degradation suggests on-target driven apoptosis.
-
-
Refine Dosing Strategy:
-
Dose-Response Curve: Perform a detailed dose-response experiment with a wider range of concentrations to accurately determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic effects.
-
-
Control for Experimental Variables:
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Stock Solution: Prepare fresh dilutions from a validated stock solution to rule out concentration errors.
-
Issue 2: No Significant SOS1 Degradation or Lack of Cellular Response
If the degrader does not reduce SOS1 levels or fails to induce a biological effect (e.g., decreased proliferation), follow these steps.
Possible Causes:
-
Low E3 Ligase Expression: The chosen cell line may have low endogenous levels of the E3 ligase (e.g., CRBN, VHL) that the PROTAC utilizes.
-
Impaired Ubiquitin-Proteasome System (UPS): The cell's machinery for protein degradation may be compromised.
-
Compound Instability: The degrader may be unstable in the cell culture medium.
-
Cell Line Resistance: The cell line may have redundant signaling pathways that compensate for SOS1 loss. For instance, the related protein SOS2 can sometimes compensate for the loss of SOS1.[16]
Troubleshooting Steps:
-
Verify E3 Ligase and Proteasome Function:
-
Check Ligase Expression: Use Western Blot or qPCR to confirm the expression of the relevant E3 ligase in your cell line.
-
Proteasome Inhibitor Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is functional, SOS1 levels should be "rescued" or stabilized in the presence of the inhibitor, indicating that the degradation is proteasome-dependent.
-
-
Optimize Experimental Conditions:
-
Increase Concentration/Incubation Time: Test higher concentrations of the degrader and extend the incubation period.
-
Serum Concentration: High serum levels in the media can sometimes interfere with compound activity due to protein binding. Consider running experiments in lower serum conditions if appropriate for your cell line.
-
-
Select an Appropriate Cell Line:
Quantitative Data Summary
The following tables provide representative data for characterizing the activity of a SOS1 degrader. Note: These values are examples and should be determined empirically for your specific experimental system.
Table 1: Example Potency and Viability Data for this compound
| Parameter | Cell Line | Value | Description |
|---|---|---|---|
| DC₅₀ | NCI-H358 | 13 nM[10] | Concentration for 50% degradation of SOS1 protein. |
| IC₅₀ | NCI-H358 | 5 nM[10] | Concentration for 50% inhibition of cell proliferation. |
| CC₅₀ | HEK293T | >10 µM | Concentration for 50% cytotoxicity in a non-sensitive line. |
Table 2: Suggested Concentration Ranges for Key Experiments
| Experiment | Concentration Range | Purpose |
|---|---|---|
| Dose-Response (Viability) | 0.1 nM - 10 µM | To determine IC₅₀ and assess the therapeutic window. |
| Western Blot (Degradation) | 1 nM - 1000 nM | To determine DC₅₀ and confirm target engagement. |
| Mechanism of Action Assays | 1x, 5x, and 10x IC₅₀ | To study downstream effects at relevant concentrations. |
Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP levels, an indicator of metabolically active, viable cells.[17]
Methodology:
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the wells, including vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure: a. Equilibrate the plate to room temperature for 30 minutes.[18] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).[18] d. Mix on an orbital shaker for 2 minutes to induce cell lysis.[18] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Apoptosis Assay (e.g., Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[19][20]
Methodology:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the Cell Viability protocol. A positive control for apoptosis (e.g., staurosporine) should be included.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Assay Procedure: a. Equilibrate the plate to room temperature. b. Add Caspase-Glo® 3/7 Reagent in a 1:1 volume ratio to the cell culture medium.[19] c. Mix gently by orbital shaking for 30-60 seconds. d. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescent signal with a plate reader.
-
Analysis: Compare the signal from treated wells to the vehicle control to determine the fold-change in caspase activity.
Visualizations
Signaling Pathway and Mechanism
Caption: Mechanism of this compound and its effect on the RAS/MAPK pathway.
Experimental Workflow for Toxicity Assessment
Caption: A workflow for troubleshooting unexpected toxicity in cell culture experiments.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose issues with this compound efficacy.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 3. SOS1 - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. RSK phosphorylates SOS1 creating 14-3-3 docking sites and negatively regulating MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor. | Semantic Scholar [semanticscholar.org]
- 12. SOS1 inhibition enhances efficacy of KRAS G12C inhibitors in lung adenocarcinoma models | BioWorld [bioworld.com]
- 13. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
Strategies to mitigate resistance to "PROTAC SOS1 degrader-5"
Technical Support Center: PROTAC SOS1 Degrader-5
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals effectively use this molecule and overcome potential challenges, such as acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Son of sevenless homolog 1 (SOS1) protein.[1][2] It functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity induces the E3 ligase to polyubiquitinate SOS1, marking it for degradation by the cell's proteasome.[5] SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins, which are key components of the RAS/MAPK signaling pathway controlling cell growth and division.[6][7][8] By degrading SOS1, the degrader aims to inhibit this pathway, which is often hyperactivated in cancers with KRAS mutations.[9]
Caption: Mechanism of PROTAC-mediated SOS1 degradation.
Q2: My cells are developing resistance to this compound. What are the common causes?
A2: Acquired resistance to PROTACs is an emerging challenge. Several mechanisms can lead to reduced efficacy of this compound:
-
Target Mutation: Mutations in the SOS1 gene can alter the protein structure, preventing the PROTAC from binding effectively.[10][11]
-
E3 Ligase Complex Alterations: Downregulation, mutation, or genomic loss of the E3 ligase (e.g., CRBN, VHL) or its associated components can impair the formation of a functional ternary complex.[12][13][14] This is a frequently observed mechanism of PROTAC resistance.[13]
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as ABCB1 (MDR1), can actively pump the PROTAC out of the cell, reducing its intracellular concentration and efficacy.[15][16][17]
-
Activation of Bypass Signaling Pathways: Cells may compensate for the loss of SOS1 by activating alternative signaling pathways to maintain downstream signals like ERK activation.[5][18]
-
Increased Target Protein Synthesis: A significant increase in the rate of SOS1 protein synthesis can overwhelm the degradation capacity of the PROTAC.[19]
Troubleshooting Guides
Problem 1: Decreased SOS1 degradation and loss of downstream pathway inhibition.
This is often the first sign of acquired resistance. The following workflow can help identify the underlying cause.
Caption: Workflow for troubleshooting resistance to this compound.
Problem 2: How to experimentally verify the mechanism of resistance?
Here are detailed protocols for the steps outlined in the troubleshooting workflow.
Experiment 1: SOS1 Mutation Analysis
-
Objective: To determine if acquired resistance is due to mutations in the SOS1 gene that prevent PROTAC binding.
-
Methodology:
-
Cell Culture: Culture both parental (sensitive) and resistant cells to ~80% confluency.
-
Genomic DNA Extraction: Isolate genomic DNA from both cell populations using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
PCR Amplification: Amplify the coding regions of the SOS1 gene using high-fidelity DNA polymerase and primers designed to cover all exons.
-
Sanger Sequencing: Purify the PCR products and send for Sanger sequencing.
-
Data Analysis: Align the sequencing results from resistant cells to the parental cells and the reference human genome to identify any mutations. Pay close attention to mutations in the region corresponding to the PROTAC binding site.
-
Experiment 2: E3 Ligase Component Expression Analysis
-
Objective: To quantify the expression levels of the E3 ligase and its core components recruited by the PROTAC (e.g., CRBN or VHL, and associated proteins like CUL4 or CUL2).[13]
-
Methodology (Western Blot):
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the E3 ligase (e.g., anti-CRBN or anti-VHL) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify band intensity using densitometry software.
-
Experiment 3: Assessment of Drug Efflux Pump Activity
-
Objective: To determine if increased drug efflux via pumps like ABCB1 is responsible for resistance.
-
Methodology (Rhodamine 123 Efflux Assay):
-
Cell Preparation: Harvest parental and resistant cells and resuspend in culture medium.
-
Dye Loading: Incubate cells with a fluorescent substrate of ABCB1, such as Rhodamine 123, for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells and resuspend them in fresh, dye-free medium. For a subset of cells, add a known ABCB1 inhibitor (e.g., Verapamil or Zosuquidar).[16]
-
Flow Cytometry: After an efflux period (e.g., 1-2 hours), analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Resistant cells with high ABCB1 activity will show lower fluorescence (having pumped out the dye) compared to parental cells. Treatment with an ABCB1 inhibitor should restore fluorescence in resistant cells.
-
Strategies to Mitigate Resistance
Once the mechanism of resistance is identified, several strategies can be employed to overcome it.
Table 1: Summary of Resistance Mitigation Strategies
| Resistance Mechanism | Mitigation Strategy | Experimental Validation | Expected Outcome |
| SOS1 Target Mutation | Develop a next-generation PROTAC (e.g., "PROTAC SOS1 degrader-6") that binds to the mutated SOS1. | Cell viability assay with the new degrader. | Restore sensitivity and induce degradation of mutated SOS1. |
| E3 Ligase Downregulation | Switch to a PROTAC that utilizes a different, sufficiently expressed E3 ligase (e.g., from a CRBN-based to a VHL-based degrader).[12] | Western blot to confirm SOS1 degradation; cell viability assay. | Circumvent the compromised E3 ligase machinery and restore degradation. |
| Drug Efflux (ABCB1 Upreg.) | Co-administer this compound with an ABCB1 inhibitor (e.g., Zosuquidar).[16] | Cell viability and SOS1 degradation assays in the presence/absence of the inhibitor. | Increased intracellular PROTAC concentration, restoring degradation and cytotoxicity. |
| Bypass Pathway Activation | Combine this compound with an inhibitor of the identified bypass pathway (e.g., a PI3K or SHP2 inhibitor).[5][18] | Western blot for downstream markers (p-ERK, p-AKT); synergy analysis (e.g., Bliss or HSA). | Synergistic cell killing by blocking both the primary and compensatory pathways. |
Illustrative Data on Combination Therapy
The following table presents representative data from a study investigating the combination of this compound with an ABCB1 inhibitor in a resistant cell line (Res-Cell-A) that overexpresses ABCB1.
Table 2: Efficacy of Combination Therapy in an ABCB1-Overexpressing Resistant Cell Line
| Treatment Group | Cell Line | SOS1 Degradation (DC50, nM) | Cell Viability (IC50, nM) |
| This compound | Parental | 95 | 150 |
| This compound | Res-Cell-A | > 2500 | > 5000 |
| Zosuquidar (1 µM) | Res-Cell-A | No Effect | > 10000 |
| This compound + Zosuquidar (1 µM) | Res-Cell-A | 110 | 185 |
This data illustrates that while the resistant cell line is insensitive to the PROTAC alone, co-treatment with an ABCB1 inhibitor restores both SOS1 degradation and potent anti-proliferative effects.
Signaling Pathway Context
Understanding the signaling context of SOS1 is crucial for identifying potential bypass mechanisms. SOS1 is a key activator of the RAS/MAPK pathway.[6][7]
Caption: Role of SOS1 in the RAS/MAPK signaling cascade.
If resistance emerges, cells might upregulate other GEFs or activate parallel pathways like PI3K/AKT to maintain downstream signaling, making these pathways targets for combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SOS1 PROTAC 23 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 5. foxchase.org [foxchase.org]
- 6. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. rupress.org [rupress.org]
- 9. gluetacs.com [gluetacs.com]
- 10. SOS1 Mutations in Noonan Syndrome: Molecular Spectrum, Structural Insights on Pathogenic Effects, and Genotype–Phenotype Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 19. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret unexpected results from "PROTAC SOS1 degrader-5" treatment
Welcome to the technical support center for PROTAC SOS1 degrader-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues.
Troubleshooting Guide
This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Question 1: I am not observing any degradation of my target protein, SOS1, after treatment with this compound. What are the possible causes and what steps should I take?
Answer:
Failure to observe SOS1 degradation can stem from several factors, ranging from experimental setup to the intrinsic properties of the cellular model. Here is a step-by-step guide to troubleshoot this issue.
Possible Causes & Troubleshooting Steps:
-
Ineffective Ternary Complex Formation: PROTACs function by forming a ternary complex between the target protein (SOS1) and an E3 ligase.[1][2] If this complex does not form efficiently, degradation will not occur.
-
Action: Perform a co-immunoprecipitation (Co-IP) experiment to verify the formation of the SOS1-PROTAC-E3 ligase complex.[3]
-
-
Low Cellular Permeability of the PROTAC: Due to their larger size, PROTACs may have poor cell membrane permeability, preventing them from reaching their intracellular target.[4][5]
-
Action: Assess cellular uptake of the PROTAC using methods like liquid chromatography-mass spectrometry (LC-MS) on cell lysates.[3]
-
-
Incorrect PROTAC Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) that do not lead to degradation, a phenomenon known as the "hook effect".[1][6]
-
Action: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to identify the optimal degradation concentration (DC50).
-
-
Cell-Type Specific Factors: The expression levels of the necessary E3 ligase and components of the ubiquitin-proteasome system can vary between cell lines.
-
Action: Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell model via Western blot.
-
-
Rapid Resynthesis of SOS1: The cell may be compensating for the degradation of SOS1 by increasing its synthesis rate.
-
Action: Measure SOS1 mRNA levels using qRT-PCR to determine if there is a compensatory transcriptional upregulation.[5]
-
Question 2: SOS1 is being degraded, but I do not see the expected downstream effect on the RAS-MAPK signaling pathway (e.g., no change in p-ERK levels). Why might this be?
Answer:
This scenario suggests that while the PROTAC is effective at degrading SOS1, there may be compensatory mechanisms or other signaling pathways at play.
Possible Causes & Troubleshooting Steps:
-
Redundancy in RAS Activation: Other guanine nucleotide exchange factors (GEFs) besides SOS1 may be compensating for its loss and maintaining RAS activation.[7]
-
Action: Investigate the role of other GEFs, such as SOS2, by performing siRNA-mediated knockdown to see if this restores the expected phenotype.
-
-
Feedback Mechanisms: Chronic inhibition of a signaling pathway can sometimes lead to feedback activation. For instance, relieving ERK-dependent negative feedback can enhance signaling through other receptor tyrosine kinases (RTKs).[7]
-
Action: Profile the activity of upstream RTKs (e.g., EGFR) using phospho-specific antibodies to check for feedback activation.
-
-
Scaffolding Function of SOS1: SOS1 may have functions independent of its GEF activity, acting as a scaffold for other proteins.[8] Simple degradation might not be sufficient to disrupt these interactions.
-
Action: Use a catalytically dead mutant of SOS1 as a control to dissect the scaffolding versus the catalytic functions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about using this compound.
Question 1: What is the general mechanism of action for a PROTAC like SOS1 degrader-5?
Answer: PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules with two key components: one part binds to the target protein (in this case, SOS1), and the other part recruits an E3 ubiquitin ligase.[2] This proximity induces the E3 ligase to tag SOS1 with ubiquitin, marking it for degradation by the cell's proteasome.[9] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[10]
Question 2: What are the essential control experiments I should include when using this compound?
Answer: To ensure the validity of your results, the following controls are highly recommended:
| Control Type | Purpose | Expected Outcome |
| Vehicle Control (e.g., DMSO) | To control for any effects of the solvent. | No change in SOS1 levels or downstream signaling. |
| Inactive Epimer/Stereoisomer Control | A structurally similar molecule that does not bind the E3 ligase, to confirm the degradation is E3 ligase-dependent.[11] | No SOS1 degradation. |
| Proteasome Inhibitor (e.g., MG132) Co-treatment | To confirm that the degradation is mediated by the proteasome. | Rescue of SOS1 from degradation. |
| Neddylation Inhibitor (e.g., MLN4924) Co-treatment | To confirm the involvement of Cullin-RING E3 ligases.[5] | Rescue of SOS1 from degradation. |
Question 3: How do I best quantify the degradation of SOS1?
Answer: Several methods can be used to measure protein degradation, each with its own advantages.
| Method | Description | Considerations |
| Western Blotting | A semi-quantitative method to visualize changes in protein levels using specific antibodies.[9] | Simple and widely used, but can be affected by antibody quality and loading variations.[12][13] |
| Mass Spectrometry (MS) | A highly sensitive and quantitative method for proteome-wide analysis of protein abundance.[9] | Can provide a global view of protein changes and identify off-target effects. |
| Cycloheximide Chase Assay | Involves treating cells with cycloheximide to block new protein synthesis, and then monitoring the decay of the existing protein over time.[14] | Allows for the determination of protein half-life. |
| Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | A mass spectrometry-based method that involves metabolic labeling to accurately quantify changes in protein levels.[15] | Highly quantitative and accurate for measuring protein turnover. |
Visualizations and Diagrams
SOS1 Signaling Pathway
The SOS1 protein is a key activator of the RAS/MAPK signaling pathway, which controls cell growth, proliferation, and survival.[16][17]
Caption: The SOS1-mediated RAS/MAPK signaling cascade.
Experimental Workflow for Troubleshooting Lack of Degradation
This workflow outlines a logical sequence of experiments to diagnose why this compound may not be inducing degradation.
Caption: Troubleshooting workflow for absence of SOS1 degradation.
Decision Tree for Interpreting Unexpected Signaling Results
This diagram provides a logical path for interpreting results where SOS1 is degraded, but the expected downstream signaling changes are not observed.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 8. pnas.org [pnas.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 11. google.com [google.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. sinobiological.com [sinobiological.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 17. medlineplus.gov [medlineplus.gov]
Improving the bioavailability of "PROTAC SOS1 degrader-5" for in vivo studies
Welcome to the technical support center for PROTAC SOS1 degrader-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo application of this molecule, with a specific focus on improving its bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low exposure of this compound in our mouse pharmacokinetic (PK) studies. What are the potential causes and solutions?
A1: Low in vivo exposure is a common challenge for PROTACs due to their high molecular weight and complex physicochemical properties, which often results in poor oral bioavailability.[1][2] Key factors contributing to this include:
-
Poor Aqueous Solubility: PROTACs often have low solubility in aqueous solutions, limiting their dissolution in the gastrointestinal (GI) tract.[3][4][5]
-
Low Permeability: The large size and polar surface area of PROTACs can hinder their ability to cross the intestinal membrane.[1][3]
-
First-Pass Metabolism: PROTACs can be rapidly metabolized in the gut wall or liver before reaching systemic circulation.[1][2]
Troubleshooting Steps:
-
Assess Physicochemical Properties: If not already done, characterize the aqueous solubility, lipophilicity (LogP), and permeability of your batch of this compound.
-
Formulation Optimization: Simple aqueous-based formulations are often insufficient. Experiment with different formulation strategies to enhance solubility and absorption.
-
Consider Alternative Administration Routes: If oral bioavailability remains a significant hurdle, consider intravenous (IV) or intraperitoneal (IP) administration to bypass the GI tract and first-pass metabolism for initial efficacy studies.
Q2: What formulation strategies can we employ to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be explored to enhance the oral bioavailability of PROTACs:
-
Co-solvent Systems: Utilize mixtures of solvents (e.g., PEG400, propylene glycol, ethanol) to improve the solubility of the PROTAC.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can significantly improve its dissolution rate and solubility.[7] Spray drying is a common method to produce ASDs.[7]
-
Nanoparticle Formulations: Encapsulating the PROTAC in lipid-based nanoparticles or polymeric micelles can protect it from degradation and enhance its absorption.[4][8]
Q3: Can we modify the structure of this compound to improve its bioavailability?
A3: While modifying the core structure of a specific PROTAC is a medicinal chemistry effort, understanding the principles can inform the selection of future analogs. Key strategies include:
-
Linker Optimization: Modifying the linker can impact the molecule's physicochemical properties. Replacing a flexible PEG linker with a more rigid phenyl ring has been shown to improve permeability.[1] Introducing basic nitrogen atoms into the linker can also enhance solubility.[1]
-
Prodrug Approach: A prodrug strategy involves masking a functional group to improve properties like solubility or permeability. For PROTACs, adding a lipophilic group to the E3 ligase ligand has been explored to create a prodrug that is metabolized in vivo to release the active PROTAC.[1][2]
-
Reduce Polar Surface Area: A lower topological polar surface area (TPSA) is generally associated with better cell permeability and oral bioavailability.[9]
Q4: How can we assess the permeability of this compound in vitro?
A4: Several in vitro models can be used to evaluate the permeability of your PROTAC:
-
Caco-2 Cell Assay: This is a widely used method that utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[3]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Another common cell-based model for permeability screening.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can provide a high-throughput assessment of passive diffusion.
It is important to note that in vitro permeability assays for PROTACs can be challenging due to low recovery and non-specific binding.[3] Therefore, results should be interpreted with caution.
Experimental Protocols
Protocol: Formulation Screening for Improved Oral Bioavailability
This protocol outlines a general workflow for screening different formulations to improve the oral bioavailability of this compound.
1. Materials and Equipment:
- This compound
- Excipients: PEG400, Propylene Glycol, Solutol HS 15, Kolliphor EL, Vitamin E TPGS, etc.
- Phosphate Buffered Saline (PBS)
- Vortex mixer, sonicator, magnetic stirrer
- Animal model (e.g., male Sprague-Dawley rats or BALB/c mice)
- Oral gavage needles
- Blood collection supplies (e.g., heparinized tubes)
- LC-MS/MS for bioanalysis
2. Formulation Preparation (Example: Co-solvent/Surfactant System): a. Weigh the required amount of this compound. b. Prepare a 20% Solutol HS 15 in water solution. c. Add the PROTAC to the Solutol solution and vortex until a clear solution is formed. Gentle heating or sonication may be required. d. Prepare other formulations to be tested (e.g., 10% PEG400 in PBS).
3. In Vivo Pharmacokinetic Study: a. Fast animals overnight with free access to water. b. Acclimatize animals to the experimental conditions. c. Administer the prepared formulation of this compound via oral gavage at a specific dose (e.g., 10 mg/kg). d. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). e. Process blood samples to obtain plasma and store at -80°C until analysis.
4. Bioanalysis: a. Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma. b. Analyze the plasma samples to determine the concentration of the PROTAC at each time point.
5. Data Analysis: a. Plot the plasma concentration-time profile. b. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). c. Compare the PK parameters across different formulations to identify the one with the best oral bioavailability.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| 5% DMSO in Saline | 10 | 50 | 0.5 | 200 |
| 20% PEG400 in PBS | 10 | 150 | 1 | 900 |
| 10% Solutol HS 15 | 10 | 450 | 2 | 3600 |
| 25% SEDDS | 10 | 800 | 1.5 | 7200 |
Visualizations
Caption: SOS1 Signaling Pathway and PROTAC Mechanism of Action.
Caption: Experimental Workflow for Improving Bioavailability.
Caption: Troubleshooting Logic for Low Bioavailability.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with "PROTAC SOS1 degrader-5"
Welcome to the technical support center for PROTAC SOS1 degrader-5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this molecule in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to induce the selective degradation of the Son of Sevenless homolog 1 (SOS1) protein.[1][2] It functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome.[3][4] SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins, key regulators of cell proliferation and survival.[5][6] By degrading SOS1, this PROTAC effectively inhibits the RAS/MAPK signaling pathway, which is often hyperactivated in cancer.[5][7]
Q2: What is the reported potency of this compound?
A2: this compound has a reported DC50 (concentration for 50% degradation) of 13 nM and an IC50 (concentration for 50% inhibition of cell proliferation) of 5 nM in NCI-H358 cells.[8][9]
Q3: In which cell lines has this or similar SOS1 degraders been shown to be effective?
A3: SOS1 degraders have demonstrated activity in various cancer cell lines with different KRAS mutations, including colorectal cancer (CRC) cell lines and patient-derived organoid (PDO) models.[1][10][11] Specifically, this compound has been shown to suppress the proliferation of NCI-H358 cells.[8][9]
Q4: What are the recommended storage conditions for this compound?
A4: As with most PROTAC molecules, it is recommended to store this compound as a solid at -20°C or -80°C. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific recommendations.
Troubleshooting Guides
This section addresses common experimental issues in a question-and-answer format.
Issue 1: Inconsistent or No SOS1 Degradation Observed
-
Question: My Western blot results show no significant decrease in SOS1 protein levels after treatment with this compound. What could be the reason?
-
Answer: There are several potential reasons for a lack of SOS1 degradation:
-
Suboptimal PROTAC Concentration: The concentration range used may not be optimal. It is crucial to perform a dose-response experiment to determine the optimal concentration for SOS1 degradation.
-
Incubation Time: The incubation time might be too short. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal duration for maximal degradation.[12]
-
Cell Line Specificity: The chosen cell line may not express the necessary E3 ligase components at sufficient levels for the PROTAC to be effective. It's important to verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell model.
-
Compound Instability: Ensure the PROTAC has been stored correctly and the stock solution is fresh. Degradation of the compound can lead to a loss of activity.
-
Proteasome Inhibition: If the proteasome is not fully functional in your cells, degradation will be impaired. As a control, you can co-treat with a proteasome inhibitor (e.g., MG132), which should rescue SOS1 levels.[10][12]
-
Issue 2: The "Hook Effect"
-
Question: I observe SOS1 degradation at lower concentrations of the PROTAC, but at higher concentrations, the degradation is less efficient. Why is this happening?
-
Answer: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[13][14][15] At very high concentrations, the bifunctional PROTAC can form binary complexes with either SOS1 or the E3 ligase, but not the productive ternary complex (SOS1-PROTAC-E3 ligase) required for ubiquitination.[15] This leads to a decrease in degradation efficiency. To address this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation and avoid the hook effect.[16][17][18]
Issue 3: Poor Cell Permeability or Solubility
-
Question: I am concerned about the solubility and cell permeability of this compound. How can I mitigate these issues?
-
Answer: PROTACs are often large molecules with physicochemical properties that can lead to poor solubility and cell permeability.[13][19]
-
Solubility: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in cell culture media. Sonication may aid in dissolution. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
-
Permeability: If poor permeability is suspected, you might consider using cell lines with lower efflux pump activity or using efflux pump inhibitors as a tool to understand this.[16] However, for routine experiments, adhering to the recommended concentration range from dose-response studies is the best approach.
-
Issue 4: Off-Target Effects
-
Question: How can I be sure that the observed phenotype is due to SOS1 degradation and not off-target effects?
-
Answer: This is a critical question in targeted protein degradation studies. Several control experiments are necessary:
-
Inactive Control Molecule: If available, use an inactive version of the PROTAC that cannot bind to either SOS1 or the E3 ligase. This control should not induce SOS1 degradation or the observed phenotype.
-
Rescue Experiment: To confirm that the phenotype is due to the loss of SOS1, you can perform a rescue experiment by overexpressing a version of SOS1 that is resistant to degradation.
-
Proteomics Analysis: For a comprehensive view of specificity, mass spectrometry-based proteomics can be used to assess changes in the abundance of other proteins in the cell following PROTAC treatment.[10]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available information.
| Parameter | Value | Cell Line | Reference |
| DC50 | 13 nM | NCI-H358 | [8] |
| IC50 | 5 nM | NCI-H358 | [8][9] |
Experimental Protocols
Protocol 1: Western Blot for SOS1 Degradation
This protocol details the steps to assess the degradation of SOS1 in response to PROTAC treatment.
-
Cell Seeding: Plate your cells of interest (e.g., NCI-H358) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100, 500 nM). Include a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities and normalize the SOS1 signal to the loading control. Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the effect of SOS1 degradation on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the cell viability against the PROTAC concentration to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be adapted to verify the formation of the SOS1-PROTAC-E3 ligase ternary complex.
-
Cell Treatment: Treat cells with an effective concentration of this compound or a vehicle control for a short duration (e.g., 2-4 hours) to capture the complex before degradation occurs.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the E3 ligase (e.g., anti-Cereblon) or SOS1 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times to remove non-specific binding. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SOS1 and the E3 ligase to confirm their co-immunoprecipitation.
Visualizations
Caption: The role of SOS1 in the RAS/MAPK signaling cascade.
Diagram 3: Troubleshooting Flowchart for No Degradation
Caption: A logical guide for troubleshooting failed degradation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 8. 13-tetradecyn-1-oic acid — TargetMol Chemicals [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. marinbio.com [marinbio.com]
- 17. biorxiv.org [biorxiv.org]
- 18. youtube.com [youtube.com]
- 19. contractpharma.com [contractpharma.com]
Validation & Comparative
Validating the On-Target Efficacy of PROTAC SOS1 degrader-5: A Comparative Guide Using CRISPR
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of "PROTAC SOS1 degrader-5" with alternative SOS1-targeting compounds, supported by experimental data and detailed protocols for on-target validation utilizing CRISPR-Cas9 technology.
The degradation of Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor for RAS, presents a promising therapeutic strategy for cancers driven by RAS mutations.[1][2] Proteolysis-targeting chimeras (PROTACs) that induce the degradation of SOS1 are emerging as a powerful modality. This guide focuses on "this compound" and outlines a CRISPR-based workflow to rigorously validate its on-target effects, comparing its performance against a known SOS1 inhibitor, BI-3406, and the genetic knockout of the SOS1 gene.
Comparative Performance of SOS1-Targeting Agents
The following table summarizes the reported efficacy of "this compound" and comparable molecules. This data highlights the potential advantages of a degradation-based approach over simple inhibition.
| Compound/Method | Target | Mechanism of Action | Cell Line | IC50 | DC50 | Reference |
| This compound (compound 4) | SOS1 | Protein Degradation | NCI-H358 | 5 nM | 13 nM | [3] |
| BI-3406 | SOS1 | Inhibition of GEF activity | Multiple | Not specified | N/A | [1][4] |
| SOS1 PROTAC (P7) | SOS1 | Protein Degradation | CRC PDOs | ~5x lower than BI-3406 | Not specified | [5][6] |
| CRISPR-Cas9 Knockout | SOS1 | Gene Ablation | Various | N/A | N/A | [7][8] |
Validating On-Target Effects with CRISPR-Cas9
To unequivocally demonstrate that the cytotoxic and signaling effects of "this compound" are mediated through the degradation of SOS1, a CRISPR-Cas9-based knockout strategy is employed. By comparing the compound's activity in wild-type cells versus cells where the SOS1 gene has been knocked out, we can isolate the on-target effects. The underlying principle is that if the PROTAC's effects are solely dependent on SOS1, its activity will be significantly diminished in SOS1 knockout cells.
Experimental Workflow for CRISPR-Based Validation
The following diagram illustrates the key steps in validating the on-target effects of "this compound" using CRISPR-Cas9.
Caption: Experimental workflow for CRISPR-based validation.
Expected Quantitative Outcomes
The following table outlines the anticipated results from the validation experiments, providing a clear comparison between the different treatment conditions.
| Experimental Readout | Wild-Type + this compound | SOS1 KO + this compound | Wild-Type + BI-3406 | SOS1 KO + BI-3406 |
| Cell Viability (IC50) | Potent inhibition of cell growth | Significantly reduced or no effect on cell growth | Inhibition of cell growth | Significantly reduced or no effect on cell growth |
| SOS1 Protein Levels | Significant degradation | No SOS1 protein present | No change in SOS1 protein levels | No SOS1 protein present |
| p-ERK Levels | Significant decrease | Basal p-ERK levels (already low due to KO) | Decrease | Basal p-ERK levels |
| Global Proteome Changes | Selective degradation of SOS1 | No significant changes related to SOS1 | No degradation of SOS1 | No significant changes related to SOS1 |
SOS1 Signaling Pathway and Points of Intervention
The diagram below illustrates the canonical SOS1 signaling pathway and highlights where "this compound" and CRISPR-Cas9 exert their effects. SOS1 acts as a critical intermediary, relaying signals from receptor tyrosine kinases (RTKs) to activate RAS, which in turn initiates downstream signaling cascades like the MAPK/ERK pathway that drive cell proliferation.[7][9]
Caption: SOS1 signaling pathway and therapeutic interventions.
Detailed Experimental Protocols
Generation of SOS1 Knockout Cell Line using CRISPR-Cas9
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to SOS1 inhibition or with a dependency on the RAS-MAPK pathway (e.g., NCI-H358, A-549).[3][8]
-
sgRNA Design: Design and synthesize at least two single guide RNAs (sgRNAs) targeting an early exon of the SOS1 gene to induce frameshift mutations leading to a functional knockout.
-
Transfection: Co-transfect the selected cells with a plasmid expressing Cas9 nuclease and the designed sgRNAs using a suitable transfection reagent.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using antibiotic resistance) and perform single-cell cloning to isolate individual colonies.
-
Validation of Knockout: Expand the clonal populations and validate the knockout of SOS1 at the genomic level (Sanger sequencing of the target locus) and protein level (Western blot analysis).
Cell Viability Assay
-
Cell Seeding: Seed wild-type and SOS1 knockout cells in 96-well plates at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of "this compound," BI-3406, or a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in both cell lines.
Western Blot Analysis
-
Cell Lysis: Seed and treat wild-type and SOS1 knockout cells with the compounds for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against SOS1, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantification: Quantify the band intensities using densitometry software.
Quantitative Proteomics (Optional but Recommended)
-
Sample Preparation: Treat wild-type cells with "this compound" or a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Perform a database search to identify and quantify the proteins. Compare the protein abundance between the treated and control samples to identify proteins that are significantly up- or downregulated, confirming the specific degradation of SOS1.
By following this comprehensive guide, researchers can rigorously validate the on-target effects of "this compound" and objectively compare its performance to other SOS1-targeting strategies. The use of CRISPR-Cas9 is instrumental in providing a clean genetic background to dissect the specific contributions of SOS1 degradation to the observed cellular phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Cellosaurus cell line Abcam A-549 SOS1 KO (CVCL_B9SB) [cellosaurus.org]
- 9. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
Off-Target Proteomics Analysis: A Comparative Guide to PROTAC SOS1 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of "PROTAC SOS1 degrader-5," a representative novel therapeutic agent designed to selectively degrade the Son of Sevenless 1 (SOS1) protein. As specific data for a compound named "this compound" is not publicly available, this guide utilizes data from a well-characterized SOS1 PROTAC degrader, P7 , as a surrogate. The performance of P7 is compared against the established small molecule SOS1 inhibitor, BI-3406 .
The development of PROTACs (Proteolysis Targeting Chimeras) offers a promising strategy for targeting previously "undruggable" proteins. However, ensuring their specificity is paramount to minimize off-target effects and potential toxicity. This guide presents a framework for evaluating the selectivity of SOS1-targeting therapeutics through off-target proteomics analysis.
Performance Comparison: PROTAC SOS1 Degrader vs. Small Molecule Inhibitor
The following table summarizes the key characteristics and reported selectivity of the PROTAC SOS1 degrader P7 and the SOS1 inhibitor BI-3406.
| Feature | PROTAC SOS1 Degrader (P7) | SOS1 Inhibitor (BI-3406) |
| Mechanism of Action | Induces the degradation of SOS1 protein via the ubiquitin-proteasome system.[1][2] | Binds to the catalytic domain of SOS1, preventing its interaction with KRAS.[3] |
| Reported On-Target Efficacy | Achieved up to 92% SOS1 degradation in colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs).[1][4] | Potently inhibits the SOS1-KRAS interaction and reduces RAS-GTP levels.[3] |
| Off-Target Analysis Method | Global proteomics analysis (LC-MS/MS).[1] | Genetic knockout studies (SOS1 and SOS2 knockout cells).[3][5] |
| Reported Selectivity | High specificity for SOS1 degradation observed in global proteomics analysis.[1][2] | Confirmed drug selectivity for SOS1, with a lack of off-target effects suggested at the cellular level.[5] |
| Key Findings from Selectivity Studies | Proteomics analysis revealed high specificity for SOS1 degradation and also identified the upregulation of some proteins that may be involved in cellular adaptation to SOS1 degradation.[1] | Genetic deletion of SOS1 abrogated sensitivity to BI-3406, confirming its on-target activity. The compound had minimal systemic effects in preclinical models.[5] |
Experimental Protocols
A detailed understanding of the methodologies used for off-target proteomics analysis is crucial for interpreting the data and designing future experiments.
Global Proteomics Analysis of P7-Treated Cells
The following protocol is based on the methodology reported for the analysis of the SOS1 degrader P7.[1]
-
Cell Culture and Treatment: Colorectal cancer cell lines (e.g., SW620) are cultured to ~80% confluency. Cells are then treated with the PROTAC SOS1 degrader P7 (e.g., at a concentration of 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis and Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity. The total protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: An equal amount of protein from each sample is reduced, alkylated, and then digested into peptides using a sequence-grade protease, typically trypsin, overnight at 37°C.
-
Peptide Cleanup: The resulting peptide mixtures are desalted and cleaned up using a solid-phase extraction method (e.g., C18 spin columns) to remove contaminants that could interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: The cleaned peptides are analyzed by a nanoflow ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap Exploris 480).
-
Peptides are first loaded onto a trap column and then separated on an analytical column using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire tandem mass spectra (MS/MS) of the eluting peptides.
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using a specialized software package (e.g., Proteome Discoverer with the CHIMERYS search algorithm).
-
The MS/MS spectra are searched against a human protein database (e.g., from UniProt) to identify the peptides and their corresponding proteins.
-
Label-free quantification (LFQ) is performed to determine the relative abundance of each identified protein in the P7-treated samples compared to the vehicle-treated controls.
-
Statistical analysis is then performed to identify proteins that show a significant change in abundance upon treatment with the PROTAC degrader.
-
Visualizations
The following diagrams illustrate the key biological pathway and experimental workflow relevant to the off-target analysis of SOS1 degraders.
Caption: The SOS1 Signaling Pathway in the RAS/MAPK Cascade.
Caption: Workflow for Off-Target Proteomics Analysis.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Landscape of SOS1 Degraders: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the pharmacokinetic properties of emerging SOS1-targeting PROTACs (Proteolysis Targeting Chimeras) and inhibitors. While specific pharmacokinetic data for "PROTAC SOS1 degrader-5" is not publicly available in the reviewed literature, this guide offers a comprehensive analysis of alternative SOS1 degraders and inhibitors to inform preclinical and clinical development strategies.
Introduction to SOS1-Targeted Therapies
Son of Sevenless 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that activates KRAS, a pivotal signaling protein frequently mutated in various cancers. The development of molecules that inhibit or degrade SOS1 represents a promising therapeutic strategy for KRAS-driven malignancies. Proteolysis Targeting Chimeras (PROTACs) are a novel class of drugs designed to hijack the cell's natural protein disposal system to eliminate specific target proteins like SOS1. This guide focuses on the pharmacokinetic properties of several recently developed SOS1 PROTACs and compares them with a well-characterized SOS1 inhibitor, BI-3406.
The SOS1 Signaling Pathway
The SOS1 protein plays a critical role in the RAS/MAPK signaling cascade, which is essential for regulating cell growth, proliferation, and survival. Understanding this pathway is key to appreciating the mechanism of action of SOS1-targeted therapies.
Mechanism of Action: PROTAC-Mediated SOS1 Degradation
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for several SOS1 degraders and the SOS1 inhibitor BI-3406 in preclinical mouse models. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in experimental conditions.
| Compound | Type | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| This compound (degrader 4) | PROTAC | 30 mg/kg bid (route not specified) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| PROTAC SOS1 degrader-1 | PROTAC | 10 mg/kg i.p. | 1221 | Not Reported | 4420 (AUC0-∞) | Not Reported | Not Reported | [2] |
| SIAIS-562055 | PROTAC | Not Reported (i.p.) | 1800 | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| P7 | PROTAC | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3][4] |
| ZZ151 | PROTAC | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5][6] |
| BI-3406 | Inhibitor | 50 mg/kg p.o. | Not Reported | Not Reported | Slight reduction with co-administration of MRTX1133 | Not Reported | Favorable for in vivo testing | [7][8][9][10][11] |
Note: "Not Reported" indicates that the specific data was not found in the publicly available abstracts or product information. "bid" refers to twice daily dosing, "i.p." to intraperitoneal, and "p.o." to oral administration.
Experimental Protocols
A detailed experimental protocol for the pharmacokinetic analysis of "this compound" is not available. However, a general methodology for evaluating the pharmacokinetics of PROTACs in mice is outlined below.
Objective: To determine the pharmacokinetic profile of a PROTAC following a single administration in mice.
Materials:
-
Test PROTAC
-
Vehicle solution (e.g., a mixture of PEG400, Tween 80, and saline)
-
Male BALB/c or similar mouse strain (6-8 weeks old)
-
Dosing syringes and needles (for oral gavage or intraperitoneal injection)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Mice are acclimated to the laboratory conditions for at least one week prior to the study.
-
Dosing: A cohort of mice is administered the test PROTAC at a specified dose (e.g., 10 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, blood samples are collected from a subset of mice from each group.
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Sample Analysis: The concentration of the PROTAC in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.
Discussion and Future Directions
The development of SOS1-targeting PROTACs is a rapidly advancing field with the potential to offer new treatment options for KRAS-mutant cancers. The available data, although limited for some compounds, suggests that SOS1 PROTACs can achieve significant systemic exposure in preclinical models. For instance, "PROTAC SOS1 degrader-1" and SIAIS-562055 have demonstrated high maximum plasma concentrations after intraperitoneal administration.
The SOS1 inhibitor BI-3406 has been shown to have favorable oral pharmacokinetic properties suitable for in vivo studies. Future development of SOS1 PROTACs will likely focus on optimizing oral bioavailability, a key challenge for this class of molecules which often have larger molecular weights and different physicochemical properties compared to traditional small molecule inhibitors.
References
- 1. sciex.com [sciex.com]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A comparative analysis of the linker chemistry in different SOS1 PROTACs
A deep dive into the critical role of the linker in designing effective SOS1-targeting PROTACs, supported by experimental data and detailed methodologies.
The development of Proteolysis Targeting Chimeras (PROTACs) against Son of Sevenless 1 (SOS1), a key activator of KRAS, represents a promising therapeutic strategy for a range of KRAS-mutant cancers. The efficacy of these heterobifunctional molecules, which induce the degradation of a target protein via the ubiquitin-proteasome system, is critically dependent on the chemical nature of the linker connecting the SOS1-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comparative analysis of the linker chemistry in different SOS1 PROTACs, presenting key quantitative data, detailed experimental protocols, and visualizations to aid researchers in the rational design of novel SOS1 degraders.
The Influence of Linker Composition and Length on SOS1 Degradation
The linker in a PROTAC is not merely a spacer but plays a pivotal role in dictating the formation and stability of the ternary complex (SOS1-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation. Key linker parameters such as length, composition (e.g., polyethylene glycol (PEG) vs. alkyl chains), and attachment points on the warhead and E3 ligase ligand significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and physicochemical properties.
Systematic Evaluation of an Alkyl Linker in a CRBN-Recruiting SOS1 PROTAC Series
A study by Zhou et al. provides a clear example of the impact of linker length on the degradation of SOS1.[1] A series of PROTACs (designated 8a-g) were synthesized, each featuring the same SOS1 binder and a cereblon (CRBN) E3 ligase ligand, but with varying lengths of a simple methylene (alkyl) linker. The degradation of SOS1 was evaluated in NCI-H358 non-small cell lung cancer cells. The results demonstrated a distinct relationship between the number of methylene units in the linker and the PROTAC's efficacy. Among the tested compounds, PROTAC 8c (ZZ151) , which possesses a five-methylene unit linker, exhibited the most potent SOS1 degradation.[1] This highlights the existence of an optimal linker length for achieving productive ternary complex formation and efficient degradation.
| PROTAC | Linker Composition | Linker Length (Methylene Units) | SOS1 Degradation | DC50 (nM) | Dmax (%) | Cell Line |
| 8c (ZZ151) | Alkyl | 5 | Complete | Not explicitly stated for the series, but ZZ151 showed high potency | Not explicitly stated for the series | NCI-H358 |
| 8a-g (series) | Alkyl | 3-9 | Varied | Not explicitly stated for the series | Not explicitly stated for the series | NCI-H358 |
Table 1: Impact of Alkyl Linker Length on SOS1 Degradation. Data from Zhou et al. illustrates the optimization of an alkyl linker for a CRBN-recruiting SOS1 PROTAC.[1]
VHL-Recruiting SOS1 PROTACs
In addition to CRBN, the von Hippel-Lindau (VHL) E3 ligase is also commonly recruited by PROTACs. One notable example is PROTAC SOS1 degrader-1 (compound 9d) , which demonstrated potent degradation of SOS1 in NCI-H358 cells with a DC50 of 98.4 nM.[2] While a direct comparison of linker chemistry with the CRBN-based PROTACs is not available from the same study, the data underscores that different E3 ligase systems can be effectively harnessed for SOS1 degradation.
| PROTAC | E3 Ligase Ligand | DC50 (nM) | Cell Line |
| PROTAC SOS1 degrader-1 (9d) | VHL | 98.4 | NCI-H358 |
Table 2: Degradation Potency of a VHL-Recruiting SOS1 PROTAC.[2]
Experimental Protocols
The following are detailed methodologies for key experiments essential for the evaluation of PROTACs.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[3]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the SOS1 PROTAC for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Determine DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.
-
Ternary Complex Formation Assays
Several methods can be employed to confirm the formation of the SOS1-PROTAC-E3 ligase ternary complex.
Procedure:
-
Treat cells with the SOS1 PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ternary complex.
-
Lyse the cells and incubate the lysate with an antibody against either SOS1 or the E3 ligase (e.g., VHL or CRBN) overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex (SOS1, the E3 ligase, and the PROTAC, if a tagged version is used).
This assay provides a direct assessment of ternary complex formation using purified proteins.[4]
Procedure:
-
Purify recombinant SOS1, the E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and any other necessary components.
-
Immobilize a tagged version of one of the proteins (e.g., His-tagged SOS1) on affinity beads.
-
Incubate the immobilized protein with the PROTAC and the other protein components in a binding buffer.
-
Wash the beads to remove unbound proteins.
-
Elute the bound proteins.
-
Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting to detect the presence of the ternary complex.
These are cell-based or biochemical assays that measure the proximity of two proteins.[5][][7]
-
NanoBRET™: One protein (e.g., SOS1) is fused to a NanoLuc® luciferase, and the other (e.g., CRBN) is fused to a HaloTag® protein that is labeled with a fluorescent ligand. PROTAC-induced proximity brings the luciferase and the fluorescent tag close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur, which can be measured.[5]
-
AlphaLISA®: One protein is captured on a donor bead and the other on an acceptor bead. PROTAC-mediated proximity brings the beads close enough for a singlet oxygen molecule to travel from the donor to the acceptor bead upon laser excitation, generating a chemiluminescent signal.[7]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.[8]
Procedure:
-
Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase in a reaction buffer.
-
Add the purified SOS1 protein and the SOS1 PROTAC.
-
Incubate the reaction at 37°C to allow for ubiquitination to occur.
-
Stop the reaction and analyze the products by Western blotting, using an antibody against SOS1 to detect the appearance of higher molecular weight bands corresponding to ubiquitinated SOS1.
Visualizations
Signaling Pathway: PROTAC-Mediated SOS1 Degradation
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. lifesensors.com [lifesensors.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for PROTAC SOS1 Degrader-5
This document provides crucial operational and disposal procedures for PROTAC SOS1 degrader-5, a potent small molecule used in targeted protein degradation research. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmentally responsible disposal of this compound. While specific safety data for this compound is not publicly available, the following procedures are based on the Safety Data Sheet (SDS) for the structurally similar PROTAC SOS1 degrader-1 and general best practices for laboratory chemical waste management.[1]
Core Safety and Handling Precautions
All personnel handling this compound must be thoroughly trained in handling potent chemical compounds and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Body Protection: Wear an impervious lab coat or clothing.
-
Respiratory Protection: Use a suitable respirator, especially when handling the compound in powder form to avoid dust and aerosol formation.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an accessible safety shower and eyewash station are nearby.[1]
Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage for similar compounds is -20°C for powder and -80°C when in solvent.[1]
First Aid Measures
-
If Swallowed: Call a poison center or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key data points for similar PROTAC SOS1 degraders to provide context on their potency.
| Compound | DC₅₀ | IC₅₀ | Cell Line |
| This compound | 13 nM | 5 nM | NCI-H358 |
| PROTAC SOS1 degrader-1 | 98.4 nM | Not Specified | Cancer cells with various KRAS mutations |
DC₅₀: The concentration of the degrader required to reduce the level of the target protein by 50%. IC₅₀: The concentration of the degrader required to inhibit a specific biological or biochemical function by 50%.
Experimental Protocols
General Protocol for In Vitro Cell Treatment with this compound
This protocol outlines a general procedure for treating cancer cell lines with this compound to assess its degradation and anti-proliferative effects.
-
Cell Culture: Culture the desired cancer cell line (e.g., NCI-H358) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the planned assay (e.g., Western blot for protein degradation, or a cell viability assay). Allow the cells to adhere and grow overnight.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound by diluting the stock solution in the cell culture medium. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 6, 12, 24 hours for degradation studies; 72 hours for proliferation assays).
-
Assay Performance:
-
For Protein Degradation: Lyse the cells and perform Western blotting to determine the levels of SOS1 protein relative to a loading control (e.g., GAPDH or β-actin).
-
For Anti-Proliferation: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells and calculate the IC₅₀ value.
-
Proper Disposal Procedures
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Step-by-Step Disposal Guide:
-
Segregation of Waste:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, pipette tips, and labware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, such as unused stock solutions and cell culture media containing the compound, in a separate, labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
-
Waste Container Management:
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated secondary containment area to prevent spills.
-
-
Disposal Request:
-
Follow your institution's guidelines for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) department for pickup.
-
Ensure the waste is properly labeled with the chemical name and any associated hazards.
-
-
Final Disposal:
-
The EHS department will arrange for the collection and disposal of the waste at an approved waste disposal plant, in accordance with local, state, and federal regulations.[1]
-
Environmental Precautions:
-
Avoid the release of this compound into the environment.[1]
-
In case of an accidental spill, collect the spillage and dispose of it as hazardous waste.[1]
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is provided for guidance purposes only and is based on data for similar compounds. Always consult the specific Safety Data Sheet (SDS) for the exact product you are using and follow all applicable institutional and regulatory guidelines for chemical handling and disposal.
References
Personal protective equipment for handling PROTAC SOS1 degrader-5
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, storage, and disposal of PROTAC SOS1 degrader-5. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound.
Compound Identification and Properties
This compound is identified as degrader 4 in the publication by Pang X, et al.[1]. It is a potent, novel proteolysis-targeting chimera designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein. Due to its mechanism of action and high potency, this compound requires careful handling as a potent chemical agent.
| Property | Value | Source |
| CAS Number | 2836273-61-9 | MedchemExpress |
| Molecular Formula | C45H51F3N8O7 | MedchemExpress |
| Molecular Weight | 872.93 g/mol | MedchemExpress |
| IC50 (NCI-H358 cells) | 5 nM | [1] |
| DC50 (SOS1 degradation) | 13 nM | [1] |
Health and Safety Information
As a potent compound, this compound should be handled with the assumption that it is hazardous. Direct contact with skin, eyes, and mucous membranes, as well as inhalation and ingestion, must be strictly avoided.
Primary Hazards:
-
High Potency: Active at low concentrations, increasing the risk of biological effects from minimal exposure.
-
Unknown Long-Term Effects: As a novel research compound, the full toxicological profile is not yet established.
-
Potential for Cytotoxicity: Like many targeted cancer therapies, it may have cytotoxic or cytostatic effects.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following recommendations are based on guidelines for handling potent and cytotoxic compounds.[3][4][5][6]
| PPE Category | Specific Requirements |
| Hand Protection | Double-gloving with nitrile gloves is required. Inspect gloves for any defects before use. Change gloves immediately if contamination is suspected. |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes. |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs is required. For procedures with a higher risk of contamination, a disposable gown or coveralls should be used. |
| Respiratory Protection | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[7][8] For situations where engineering controls are not sufficient, a properly fitted respirator (e.g., an N95 or higher) may be necessary, in accordance with institutional safety protocols. |
Operational Plan: Handling and Solution Preparation
Adherence to a strict operational plan is crucial to minimize exposure risk.[8][9]
Weighing the Compound:
-
Preparation: Before handling, ensure the chemical fume hood or ventilated enclosure is clean and certified. Gather all necessary equipment, including spatulas, weigh paper, and pre-labeled, sealable containers.
-
Weighing: Carefully weigh the desired amount of the solid compound on an analytical balance within the ventilated enclosure.
-
Containment: Immediately after weighing, securely seal the container with the compound.
-
Cleaning: Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. Dispose of all contaminated materials as hazardous waste.
Solution Preparation:
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the sealed container containing the pre-weighed compound.
-
Dissolution: Ensure the container is tightly sealed before mixing. Sonication may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature (see Storage section).
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[2][10][11]
-
Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and disposable lab coats. Place all solid waste in a dedicated, clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container labeled for cytotoxic/hazardous waste.[10]
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, typically via high-temperature incineration.[2]
Storage
-
Solid Compound: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature should be confirmed with the supplier.
-
Stock Solutions: Aliquot solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light, as recommended for similar compounds.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SOS1 Signaling Pathway and PROTAC-Mediated Degradation.[12][13][14][15]
Caption: Workflow for Handling and Preparing Potent Compound Solutions.[7][16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. agnopharma.com [agnopharma.com]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. danielshealth.ca [danielshealth.ca]
- 11. syndicateofhospitals.org.lb [syndicateofhospitals.org.lb]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. rooselab.ucsf.edu [rooselab.ucsf.edu]
- 15. cusabio.com [cusabio.com]
- 16. tpub_107-Making a Complex Solution [promega.sg]
- 17. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
